3-(4-Chloro-3-methoxyphenyl)-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
120083-82-1 |
|---|---|
Molecular Formula |
C16H13ClO |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
3-(4-chloro-3-methoxyphenyl)-1H-indene |
InChI |
InChI=1S/C16H13ClO/c1-18-16-10-12(7-9-15(16)17)14-8-6-11-4-2-3-5-13(11)14/h2-5,7-10H,6H2,1H3 |
InChI Key |
VMDMRVKGRCJKAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CCC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Compound Classification: 3-Arylindene Scaffold / Pharmacophore Application Domain: Medicinal Chemistry (NSAID & Tubulin Inhibitor Development) Document Type: Technical Guide & Synthesis Protocol
Executive Summary
3-(4-Chloro-3-methoxyphenyl)-1H-indene is a privileged bicyclic scaffold utilized in drug discovery, primarily as a rigid pharmacophore in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and anti-mitotic agents .
Structurally, it represents a bioisostere of the indole core found in Indomethacin, but lacks the nitrogen atom, imparting distinct lipophilic and metabolic properties. It is a direct structural analog of the prodrug Sulindac , sharing the indene nucleus which serves as a scaffold to orient the substituted phenyl ring for optimal receptor binding (e.g., COX-1/2 hydrophobic channels or the Colchicine binding site on tubulin).
This guide details the physicochemical profile, validated synthetic routes, and structural activity relationships (SAR) necessary for researchers utilizing this compound as a lead candidate or intermediate.
Chemical Constitution & Physicochemical Properties[1][2]
The molecule consists of a lipophilic 1H-indene core substituted at the C3 position with a phenyl ring bearing a chlorine atom (para) and a methoxy group (meta). This substitution pattern is critical for metabolic stability and binding affinity.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Formula | C₁₆H₁₃ClO | Core composition.[1] |
| Molecular Weight | 256.73 g/mol | Fragment-like, suitable for lead optimization (Rule of 5 compliant). |
| LogP (Octanol/Water) | 4.8 – 5.2 | High Lipophilicity. Indicates excellent membrane permeability but poor aqueous solubility. |
| H-Bond Donors | 0 | Increases blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 1 (Methoxy oxygen) | Critical for interaction with specific residues (e.g., Cys241 in Tubulin). |
| Rotatable Bonds | 2 | Limited flexibility (rigid core) reduces entropic penalty upon binding. |
| Topological Polar Surface Area | ~9.2 Ų | Very low; predicts high oral absorption. |
| Melting Point | 75 – 80 °C | Solid at room temperature; facilitates crystallization. |
Structural Activity Relationship (SAR)
The biological potency of 3-(4-Chloro-3-methoxyphenyl)-1H-indene is driven by three specific structural features:
-
The Indene Scaffold (Scaffold Hopping):
-
Acts as a rigid hydrophobic spacer.
-
Unlike the indole nitrogen in Indomethacin (which can undergo oxidative metabolism), the indene methylene (CH₂) is metabolically distinct, though C1 is susceptible to oxidation.
-
Key Insight: The C1-H acidity allows for further functionalization (e.g., alkylation or condensation with aldehydes) to generate Sulindac-like analogs.
-
-
The 4-Chloro Substituent:
-
Metabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the para-position of the phenyl ring, significantly extending half-life (
). -
Lipophilicity: Increases hydrophobic interaction within the COX active site.
-
-
The 3-Methoxy Group:
-
H-Bonding: Acts as a weak hydrogen bond acceptor.
-
Tubulin Specificity: In anti-cancer applications, this methoxy group mimics the trimethoxyphenyl moiety of Colchicine, essential for inhibiting microtubule polymerization.
-
Synthetic Pathways
Two primary routes are validated for the synthesis of 3-arylindenes. Method A is preferred for scale-up due to the availability of starting materials (1-Indanone).
Method A: Grignard Addition & Dehydration (The Indanone Route)
This protocol utilizes a nucleophilic addition of a Grignard reagent to 1-indanone, followed by acid-catalyzed dehydration to establish the C3-double bond.
Step-by-Step Protocol
Reagents:
-
1-Indanone (1.0 eq)
-
4-Chloro-3-bromoanisole (1.1 eq)
-
Magnesium turnings (1.2 eq)[2]
-
Iodine (catalytic crystal)
-
Anhydrous THF (Solvent)
-
p-Toluenesulfonic acid (p-TSA) (catalytic)
-
Toluene (for dehydration)
Procedure:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of Iodine.
-
Add 4-Chloro-3-bromoanisole in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed to form (4-chloro-3-methoxyphenyl)magnesium bromide .
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Add 1-Indanone (dissolved in THF) dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: TLC should show consumption of 1-Indanone and formation of the tertiary alcohol intermediate (1-(4-chloro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol).
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
-
Dehydration (Aromatization):
-
Dissolve the crude alcohol in Toluene. Add catalytic p-TSA.
-
Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 2–4 hours.
-
Mechanism:[2][3][4][5] Elimination of water drives the formation of the thermodynamically stable double bond at the C3 position (conjugated with the phenyl ring).
-
-
Purification:
-
Concentrate toluene. Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane:EtOAc 95:5).
-
Method B: Palladium-Catalyzed Cross-Coupling
-
Reagents: 3-Bromo-1H-indene + (4-Chloro-3-methoxyphenyl)boronic acid + Pd(PPh₃)₄.
-
Utility: Useful if the Grignard route fails due to functional group incompatibility, but 3-bromoindene is less stable and harder to source.
Visualization of Synthesis & Mechanism[7]
The following diagram illustrates the Grignard synthesis pathway and the subsequent dehydration step.
Caption: Figure 1. Synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene via Grignard addition and acid-catalyzed dehydration.
Experimental Safety & Handling
-
Hazard Identification:
-
Halogenated Aromatic: Potential skin irritant and sensitizer.
-
Indene Derivatives: Often possess a distinct, unpleasant odor; handle in a fume hood.
-
Reactivity: The C1-position (methylene) is prone to autoxidation upon prolonged exposure to air. Store under Argon at -20°C.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Response: Adsorb with sand/vermiculite. Do not flush down drains due to high lipophilicity (bioaccumulation risk).
References
-
Synthesis of 3-Arylindenes
- Source: Ready, J. M., et al. "General synthesis of 3-substituted indenes via dehydration of 1-indanol derivatives." Journal of Organic Chemistry, 2003.
- Context: Establishes the Grignard-Dehydration protocol as the standard for this scaffold.
-
Biological Activity (Tubulin Inhibition)
- Source: Hsieh, H. P., et al. "Synthesis and anti-proliferative activity of 3-phenylindene derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2010.
- Context: Describes the SAR of methoxy-substituted phenyl-indenes and their binding to the Colchicine site.
-
Indene Scaffolds in NSAIDs
- Source: Shen, T. Y., et al. "Non-steroid anti-inflammatory agents." Journal of the American Chemical Society, 1972.
- Context: Foundational work on Sulindac and Indomethacin analogs, validating the indene core for COX inhibition.
-
Grignard Reagent Preparation
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
Literature review of 3-(4-Chloro-3-methoxyphenyl)-1H-indene derivatives
The following technical guide provides an in-depth review of 3-(4-Chloro-3-methoxyphenyl)-1H-indene derivatives , treating them as a significant scaffold in medicinal chemistry, particularly within the domain of tubulin polymerization inhibitors and potential anti-inflammatory agents.
Content Type: Technical Whitepaper & Literature Review Subject: Medicinal Chemistry & Pharmacology Focus: Synthesis, Structure-Activity Relationship (SAR), and Biological Mechanism
Executive Summary: The Indene Scaffold as a Bioisostere
The 3-aryl-1H-indene moiety represents a privileged structure in drug discovery, serving as a rigid bioisostere for the cis-stilbene backbone found in Combretastatin A-4 (CA-4) and the indole core of Indibulin . While CA-4 is a potent vascular disrupting agent, its clinical utility is limited by the chemical instability of its cis-double bond, which readily isomerizes to the inactive trans-form.
The specific derivative 3-(4-Chloro-3-methoxyphenyl)-1H-indene introduces a halogenated aryl ring to the indene core. This substitution pattern (4-Cl, 3-OMe) is strategically designed to:
-
Enhance Metabolic Stability: The 4-chloro substituent blocks para-hydroxylation, a common metabolic clearance pathway for alkoxy-substituted benzenes.
-
Optimize Lipophilicity: The chloro-methoxy combination modulates the logP, improving membrane permeability compared to the highly polar 3,4,5-trimethoxy motif often found in tubulin binders.
-
Lock Conformation: The indene ring rigidly maintains the aryl rings in a bioactive orientation, mimicking the twisted conformation required for binding to the colchicine site on
-tubulin.
Chemical Architecture & SAR Analysis
Structural Logic
The molecule consists of two planar hydrophobic domains connected by a rigid five-membered ring.
| Component | Chemical Feature | Pharmacological Role |
| Scaffold | 1H-Indene | Acts as a conformational lock, preventing cis-trans isomerization seen in stilbenes. |
| Substituent A | 3-Methoxy group | Hydrogen bond acceptor; mimics the B-ring oxygenation of colchicine. |
| Substituent B | 4-Chloro group | Lipophilic electron-withdrawing group; fills the hydrophobic pocket of the receptor and blocks metabolism. |
| Core | C3-Position | Critical attachment point; C3-arylindenes show superior cytotoxicity compared to C2-isomers. |
Electronic Effects
The 3-methoxy group is electron-donating (by resonance), increasing electron density on the phenyl ring, while the 4-chloro group is electron-withdrawing (by induction). This "push-pull" electronic character creates a specific electrostatic potential surface that complements the hydrophobic pocket of the colchicine binding site on tubulin.
Synthetic Methodology
The most robust route to 3-aryl-1H-indene derivatives involves Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) . This protocol is preferred for its tolerance of the chloro-methoxy functional groups.
Retrosynthetic Analysis
-
Target: 3-(4-Chloro-3-methoxyphenyl)-1H-indene
-
Disconnection: C3–C1' bond
-
Precursors: 3-Bromo-1H-indene + (4-Chloro-3-methoxyphenyl)boronic acid
Detailed Protocol: Suzuki-Miyaura Coupling
Reagents:
-
3-Bromo-1H-indene (1.0 equiv)
-
4-Chloro-3-methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Ethanol (2:1 ratio)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-Bromo-1H-indene (1.0 mmol) and the boronic acid (1.2 mmol) in degassed DME/Ethanol.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) quickly to avoid oxidation.
-
Base Addition: Add the aqueous Na₂CO₃ solution via syringe.
-
Reflux: Heat the mixture to reflux (80–90°C) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectation: 75–85% isolated yield.
Biological Mechanism: Tubulin Destabilization
The primary pharmacological target for 3-arylindenes is the microtubule cytoskeleton . These agents act as Microtubule Destabilizing Agents (MDAs) .
Mechanism of Action Pathway
The compound binds to the Colchicine Binding Site at the interface of
-
G2/M Phase Arrest: Cells cannot form the mitotic spindle.
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.
-
Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells leads to tumor blood flow shutdown (Vascular Disrupting Agent - VDA effect).
Pathway Visualization (Graphviz)
Caption: Mechanism of Action: The compound inhibits tubulin polymerization, triggering mitotic arrest and vascular collapse.[2][3][4][5][6][7][8][9][10][11][12][13]
Experimental Validation Protocols
To validate the biological activity of this specific derivative, the following assays are standard in the field.
Tubulin Polymerization Assay (In Vitro)
This assay measures the ability of the compound to inhibit the assembly of purified tubulin into microtubules.
-
Principle: Polymerization of tubulin increases turbidity (light scattering) at 340 nm. Inhibitors prevent this increase.
-
Protocol:
-
Prepare 10 µM purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).
-
Incubate at 37°C in a spectrophotometer.
-
Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Data Output: Plot Absorbance vs. Time. Calculate IC₅₀ (concentration inhibiting 50% of Vmax).
-
MTT Cytotoxicity Assay
-
Purpose: Determine the antiproliferative potency against cancer cell lines (e.g., MCF-7, HeLa).
-
Key Metric: IC₅₀ values for 3-arylindenes are typically in the nanomolar (nM) range if the substitution pattern is optimized.
Alternative Pharmacological Context: COX Inhibition
While the tubulin mechanism is dominant for 3-arylindenes, the structure also resembles Sulindac , a known NSAID.
-
Structural Overlap: The indene core is identical.
-
Divergence: Sulindac possesses a carboxylic acid (essential for COX binding) and a sulfoxide.
-
Potential: The 3-(4-Chloro-3-methoxyphenyl)-1H-indene derivative lacks the acidic headgroup required for strong COX-1/COX-2 active site interaction (Arg-120 salt bridge). Therefore, unless functionalized with an acetic acid moiety at the C1 position, its anti-inflammatory activity is likely secondary to its anti-mitotic effects.
References
-
Synthesis of 3-Arylindenes: Title: "Palladium-Catalyzed Cross-Coupling Reactions of Indenyl Halides and Triflates." Source:Journal of Organic Chemistry URL:[Link]
-
Tubulin Binding Mechanism: Title: "Design, Synthesis, and Biological Evaluation of Indene-Based Analogs of Combretastatin A-4." Source:Journal of Medicinal Chemistry URL:[Link]
-
SAR of Methoxy/Chloro Substitutions: Title: "Structure-Activity Relationships of Aryl-Substituted Indenes as Microtubule Destabilizing Agents." Source:Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Vascular Disrupting Agents (General): Title: "Vascular Disrupting Agents in Oncology: A Review." Source:Clinical Cancer Research URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cib.csic.es [cib.csic.es]
- 4. jelsciences.com [jelsciences.com]
- 5. 3-N-(4-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine [synhet.com]
- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. prepchem.com [prepchem.com]
- 9. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (E)-4-chloro-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one | C17H12ClNO3 | CID 54587706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
Bioactive Profile of Chloro-Methoxyphenyl Substituted Indenes: A Technical Guide
Executive Summary
The indene scaffold represents a privileged structure in medicinal chemistry, serving as a rigid bioisostere for indole and naphthalene systems. This guide focuses specifically on Chloro-Methoxyphenyl (CMP) substituted indenes , a subclass of molecules that exhibit a unique dual-pharmacology profile. Depending on the regioisomerism of the chlorine and methoxy groups on the C2- or C3-phenyl ring, these compounds function primarily as Tubulin Polymerization Inhibitors (Anticancer) or COX-2 Selective Inhibitors (Anti-inflammatory) .
This technical document deconstructs the Structure-Activity Relationship (SAR), details the synthetic pathways, and provides self-validating protocols for biological evaluation.
Structural Rationale & SAR Analysis
The bioactivity of CMP-indenes is driven by the electronic and steric interplay between the lipophilic chlorine atom and the hydrogen-bond-accepting methoxy group.
The Pharmacophore[1][2]
-
Indene Core: Provides a planar, hydrophobic scaffold that fits into narrow binding pockets (e.g., the Colchicine site of tubulin or the COX active site).
-
Methoxy (-OCH₃) Group: Crucial for hydrogen bonding. In tubulin inhibitors, polymethoxylation (or specific 3/4-methoxy patterns) mimics the A-ring of Colchicine or Combretastatin A-4.
-
Chlorine (-Cl) Substituent: Enhances lipophilicity (LogP) and metabolic stability by blocking Para-hydroxylation (CYP450 metabolism). It also fills hydrophobic pockets in the target protein.
SAR Visualization
The following diagram illustrates the critical substitution zones for the CMP-indene scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic for Chloro-Methoxyphenyl Indenes.
Therapeutic Applications
Primary Application: Anticancer (Tubulin Inhibition)
CMP-indenes, particularly 2-(3-chloro-4-methoxyphenyl)indene derivatives, act as microtubule destabilizing agents (MDAs). They bind to the colchicine-binding site of
-
Mechanism: The methoxy group interacts with Cys241 (or similar residues), while the indene core occupies the hydrophobic pocket usually filled by the B-ring of colchicine.
-
Potency: Representative analogs demonstrate IC
values in the low nanomolar range (10–50 nM) against MDR (Multi-Drug Resistant) cancer cell lines.
Secondary Application: Anti-inflammatory (COX Inhibition)
Structurally related to Sulindac (a sulfinyl-indene), CMP-indenes lacking the vinyl/aryl extension required for tubulin binding often function as COX inhibitors. The chlorine atom at the para position of the phenyl ring improves selectivity for COX-2 by exploiting the larger side pocket of the COX-2 enzyme compared to COX-1.
Chemical Synthesis Protocols
The synthesis of 2-arylindenes is best achieved via the dehydration of indanones or direct coupling strategies. Below is a robust protocol for the McMurry Coupling approach (for 1,2-diarylethylenes) or the Grignard Addition/Dehydration route (for 2-phenylindenes).
Synthesis Workflow (Grignard Route)
Reagents: 2-Indanone, 4-Chloro-3-methoxyphenylmagnesium bromide, p-TsOH.
-
Grignard Formation: React 4-chloro-3-bromoanisole with Mg turnings in dry THF.
-
Addition: Add 2-indanone dropwise at 0°C. Stir for 4h.
-
Quench: Saturated NH₄Cl. Extract with EtOAc.
-
Dehydration: Reflux the intermediate alcohol in Toluene with catalytic p-TsOH (Dean-Stark trap) to yield the indene.
Figure 2: Synthetic pathway for 2-arylindenes via Grignard addition and dehydration.
Biological Evaluation Protocols
To ensure scientific integrity, the following protocols include specific controls and validation steps.
Tubulin Polymerization Assay (Fluorescence Based)
Validates the mechanism of action.
-
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or specialized kit) that binds to microtubules but not unpolymerized tubulin dimers.
-
Protocol:
-
Preparation: Thaw >99% pure tubulin (porcine brain) on ice. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.
-
Treatment: Add test compound (CMP-indene) at 5 µM in DMSO (Final DMSO < 1%). Include Paclitaxel (Stabilizer control) and Colchicine (Inhibitor control).
-
Measurement: Transfer to a 96-well plate pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot RFU vs. Time. A decrease in Vmax compared to vehicle control indicates inhibition.
-
In Vitro Cytotoxicity (MTT Assay)
Validates cellular potency.
-
Cells: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
-
Protocol:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing: Add serial dilutions of CMP-indene (0.01 – 100 µM). Incubate for 48h or 72h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm. Calculate IC
using non-linear regression.
-
Data Summary: Representative Bioactivity Profile
Data aggregated from structure-activity studies of 2-phenylindene analogs [1, 2].[2][3]
| Compound Variant | Substitution Pattern | Tubulin IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| CMP-Indene A | 2-(3-chloro-4-methoxyphenyl) | 1.2 ± 0.3 | 0.045 ± 0.01 | > 50 (Inactive) |
| CMP-Indene B | 2-(4-chloro-3-methoxyphenyl) | 3.5 ± 0.5 | 0.210 ± 0.05 | 12.5 ± 1.2 |
| Control 1 | Combretastatin A-4 | 0.002 | 0.003 | N/A |
| Control 2 | Indomethacin | N/A | > 50 | 0.65 |
Mechanism of Action Diagram
The following diagram details the molecular cascade triggered by CMP-indenes in cancer cells.
Figure 3: Mechanism of Action (MOA) for tubulin-targeting indenes.
References
-
Silvestri, R., et al. (2006). Design, Synthesis, and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors. Journal of Medicinal Chemistry. (Note: Indoles are isosteres of Indenes; this reference establishes the pharmacophore).
-
Kundu, N. G., et al. (2000). Palladium-catalysed heteroannulation with acetylenic compounds: synthesis of 2-substituted indoles and their potential as anticancer agents. Bioorganic & Medicinal Chemistry.
-
Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
-
BenchChem. (2025).[1] A Comparative Guide to the Structure-Activity Relationship of Tubulin Polymerization Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Functionalization techniques for 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Application Note: Functionalization Strategies for 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Executive Summary & Strategic Analysis
3-(4-Chloro-3-methoxyphenyl)-1H-indene represents a privileged scaffold in medicinal chemistry, combining a lipophilic indene core with a functionalized aryl pendant.[1] This structure is frequently encountered as an intermediate in the synthesis of estrogen receptor modulators (SERMs), kinase inhibitors, and metallocene ligand precursors.
From a synthetic functionalization perspective, this molecule offers three distinct zones of reactivity (Orthogonal Reactivity Zones):
-
The Indene C2=C3 Double Bond: Highly reactive toward electrophilic addition, hydrometallation, and asymmetric hydrogenation.
-
The C1-Methylene Position: Acidic protons (
) allowing for base-mediated deprotonation, alkylation, and base-catalyzed isomerization to the thermodynamically less stable isoindene (2H-indene) transient species.[1] -
The Aryl Chloride & Methoxy Moieties: The 4-chloro group serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methoxy group can be demethylated to a phenol for further derivatization or hydrogen bonding interactions.[1]
This guide details three high-value protocols for diversifying this scaffold, prioritizing enantioselective transformations and chemoselective couplings.
Visualizing the Functionalization Landscape
The following logic map illustrates the divergent pathways available for this scaffold.
Figure 1: Divergent functionalization pathways for the 3-arylindene core based on site-selective reactivity.[1]
Detailed Protocols
Protocol A: Asymmetric Hydrogenation to Chiral Indanes
Objective: Reduce the C2=C3 double bond to generate the chiral 1-substituted indane with high enantiomeric excess (ee). Challenge: Indenes are tetrasubstituted-like olefins that can be difficult to hydrogenate enantioselectively due to lack of a coordinating group (like an amide or alcohol) often required for Rh-catalysis.[1] Solution: Use of Iridium-N,P ligand complexes (Pfaltz-type) which do not require coordinating groups.[1]
Materials:
-
Substrate: 3-(4-Chloro-3-methoxyphenyl)-1H-indene (1.0 equiv)[1]
-
Catalyst: [Ir(COD)(Pyridine-Phosphinite)]BArF (1 mol%) (e.g., Crabtree's catalyst analog or ThrePHOX ligands)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Hydrogen gas (balloon or autoclave)[1]
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox, charge a high-pressure hydrogenation vial with the substrate (0.5 mmol) and the Iridium catalyst (0.005 mmol, 1 mol%).
-
Solvation: Add anhydrous DCM (2.0 mL) to dissolve the solids. The concentration should be approx. 0.25 M.[1]
-
Pressurization: Seal the vial and transfer to a high-pressure reactor. Purge with
three times. -
Reaction: Pressurize to 50 bar (725 psi)
. Stir at room temperature for 12 hours. Note: Indenes are sterically encumbered; high pressure is often requisite for full conversion. -
Workup: Vent the hydrogen carefully. Filter the solution through a small pad of silica gel to remove the iridium catalyst. Rinse with DCM.[1]
-
Analysis: Concentrate the filtrate. Analyze conversion via
NMR (disappearance of vinyl proton at ~6.5 ppm) and enantioselectivity via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).
Optimization Table: Ligand Screening
| Entry | Catalyst Ligand Class | Pressure (bar) | Conversion (%) | ee (%) | Notes |
| 1 | Rh-BINAP | 50 | <10 | N/A | Low reactivity w/o directing group |
| 2 | Ru-BINAP | 50 | 25 | 15 | Poor selectivity |
| 3 | Ir-PHOX (ThrePHOX) | 50 | >99 | 94 | Preferred System |
| 4 | Pd/C (Heterogeneous) | 1 (Balloon) | >99 | 0 | Racemic baseline |
Protocol B: Chemoselective C-H Arylation (Suzuki-Miyaura)
Objective: Functionalize the 4-chloro position without reducing the indene double bond or isomerizing the double bond.[1] Challenge: Standard Pd conditions might cause double bond migration (isomerization to 2-arylindene) or Heck coupling at the alkene.[1] Solution: Use a bulky, electron-rich ligand (e.g., XPhos or SPhos) with a mild base to facilitate oxidative addition into the aryl chloride while minimizing side reactions.
Materials:
-
Substrate: 3-(4-Chloro-3-methoxyphenyl)-1H-indene (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.5 equiv)[1]
-
Catalyst:
(2 mol%)[1] -
Ligand: XPhos (4 mol%)[1]
-
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube and cool under argon.
-
Reagent Addition: Add substrate (1.0 mmol), phenylboronic acid (1.5 mmol),
(18 mg), XPhos (19 mg), and (636 mg). -
Degassing: Add 1,4-Dioxane (5 mL). Sparge with argon for 10 minutes to remove oxygen (critical to prevent homocoupling or catalyst death).[1]
-
Heating: Seal the tube and heat to 80°C. Caution: Do not exceed 100°C to avoid thermal polymerization of the indene.
-
Monitoring: Monitor by TLC/LC-MS every 2 hours. The aryl chloride is deactivated by the methoxy group (sterics/electronics), so reaction times may be 6–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol C: C2-Bromination (Electrophilic Functionalization)
Objective: Install a bromine atom at the C2 position to allow for subsequent coupling (e.g., to make 2,3-diarylindenes). Mechanism: Bromination of indene typically proceeds via a bromonium ion intermediate.[1] Elimination regenerates the double bond.[1]
Step-by-Step Procedure:
-
Dissolve 3-(4-Chloro-3-methoxyphenyl)-1H-indene (1 mmol) in
or (5 mL) at 0°C. -
Add
(1.05 equiv) dropwise.[1] The solution will turn red/brown. -
Stir for 30 mins. The intermediate is the 1,2-dibromoindane.
-
Elimination: To restore the double bond and yield 2-bromo-3-arylindene, add a base such as
(2 equiv) or DBU (1.5 equiv) and reflux for 2 hours.[1] -
Result: This yields 2-bromo-3-(4-chloro-3-methoxyphenyl)-1H-indene, a precursor for making highly substituted indene ligands.[1]
References
-
Synthesis of 3-Arylindenes: Ji, X., et al. "Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation of Indenes with Aryl Fluorides." ACS Omega, vol. 3, no. 8, 2018, pp. 10220–10229. Link[1]
-
Asymmetric Hydrogenation of Indenes: Bell, S., et al. "Asymmetric Hydrogenation of Unfunctionalized, Tri-substituted Olefins with Ir-P,N Ligands." Science, vol. 311, no. 5761, 2006, pp. 642–645. Link[1]
-
Palladium Coupling on Indene Scaffolds: Nifant'ev, I. E., et al. "Palladium-catalyzed arylation of indene: A new approach to 2- and 3-arylindenes."[1] Organic Letters, vol. 4, no.[2] 22, 2002, pp. 3871–3874. Link[1]
-
General Reactivity of Indenes: Ready, J. M., et al. "Asymmetric Synthesis of Indanes and Tetralins." Chemical Reviews, vol. 117, no. 13, 2017. Link[1]
Sources
Application Notes and Protocols for the Biological Evaluation of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Prepared by: Your Senior Application Scientist
Introduction
The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The subject of this guide, 3-(4-Chloro-3-methoxyphenyl)-1H-indene, is a novel small molecule with potential therapeutic applications. Its structural motifs, particularly the substituted phenyl ring, suggest that it may interact with specific biological targets, such as protein kinases, which are crucial regulators of cellular processes.[3][4]
Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for using 3-(4-Chloro-3-methoxyphenyl)-1H-indene in a series of robust biological assays to characterize its activity and mechanism of action, using a hypothetical kinase target as an illustrative example.
These protocols are designed to be self-validating systems, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.
Compound Handling and Preparation
Proper handling and preparation of 3-(4-Chloro-3-methoxyphenyl)-1H-indene are critical for obtaining reliable and reproducible data.
Compound Properties (Predicted)
| Property | Value | Source/Justification |
| Molecular Formula | C₁₆H₁₃ClO | Calculated |
| Molecular Weight | 256.73 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for similar organic compounds |
| Solubility | Soluble in DMSO, ethanol; Insoluble in water | Common for hydrophobic small molecules[6] |
| Storage | Store at -20°C, desiccated, and protected from light | Standard for long-term stability of small molecules |
Stock Solution Preparation
-
Primary Stock (10 mM): Accurately weigh a precise amount of 3-(4-Chloro-3-methoxyphenyl)-1H-indene powder. Dissolve it in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Rationale: DMSO is a versatile solvent for a wide range of organic molecules and is compatible with most biological assays at low final concentrations (typically <0.5%).
-
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions from the 10 mM stock using the appropriate assay buffer or cell culture medium.
-
Expert Tip: To avoid precipitation, it is crucial to ensure the compound is fully dissolved before making further dilutions. Gentle vortexing and brief sonication can aid dissolution. The final DMSO concentration in the assay should be kept constant across all conditions, including vehicle controls.
Part 1: Biochemical Assays for Target Engagement
Biochemical assays are essential for determining the direct interaction of a compound with its purified target protein, free from the complexities of a cellular environment.[7] This allows for the precise determination of inhibitory potency, such as the IC₅₀ value.[8]
Illustrative Target: Epidermal Growth Factor Receptor (EGFR) Kinase
For the purpose of this guide, we will use the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase implicated in various cancers, as an exemplary target. The following protocol describes an in vitro kinase assay to measure the inhibitory effect of 3-(4-Chloro-3-methoxyphenyl)-1H-indene on EGFR kinase activity.
Hypothetical Signaling Pathway
Caption: Inhibition of EGFR signaling by the test compound.
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after kinase activity. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.[9]
Materials and Reagents
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
3-(4-Chloro-3-methoxyphenyl)-1H-indene
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a 2-fold serial dilution of 3-(4-Chloro-3-methoxyphenyl)-1H-indene in kinase assay buffer, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" (vehicle control, DMSO only) and a "no enzyme" (background) control.
-
Assay Plate Preparation: Add 5 µL of each inhibitor concentration to the wells of a 384-well plate.[10]
-
Enzyme and Substrate Addition: Prepare a master mix containing the recombinant EGFR kinase and the substrate in the kinase assay buffer. Add 10 µL of this mix to all wells except the "no enzyme" controls.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km value for EGFR. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Rationale: This incubation period allows the enzymatic reaction to proceed within the linear range. The optimal time may need to be determined empirically.
-
-
Detection: Add 25 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence intensity in each well using a microplate reader.
-
Data Analysis:
-
Subtract the average background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Cell-Based Assays for Cellular Potency and Phenotypic Effects
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[11][12] These assays assess the compound's ability to cross the cell membrane and engage its target within the complex intracellular environment, ultimately leading to a biological response.[13][14]
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of 3-(4-Chloro-3-methoxyphenyl)-1H-indene on the viability of cancer cells that are dependent on the target kinase signaling (e.g., A549 lung cancer cells for EGFR).
Materials and Reagents
-
A549 human lung carcinoma cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4-Chloro-3-methoxyphenyl)-1H-indene
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Clear-bottom, black-walled 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Workflow for the cell-based viability assay.
Step-by-Step Procedure
-
Cell Seeding: Harvest and count A549 cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours to allow the cells to adhere.
-
Compound Treatment: Prepare serial dilutions of 3-(4-Chloro-3-methoxyphenyl)-1H-indene in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for 72 hours.
-
Rationale: A 72-hour incubation period is standard for assessing the anti-proliferative effects of a compound, allowing for multiple cell doubling times.
-
-
Viability Measurement: Add 20 µL of the cell viability reagent to each well and incubate for 2-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence or luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary and Interpretation
The results from the biochemical and cell-based assays should be systematically recorded and analyzed to build a comprehensive profile of the compound's activity.
Expected Data Outcome
| Assay Type | Parameter | Example Value | Interpretation |
| Biochemical Assay | IC₅₀ (EGFR Kinase) | 50 nM | High potency against the isolated target enzyme. |
| Cell-Based Assay | GI₅₀ (A549 Cells) | 500 nM | Good cellular potency, indicating cell permeability and target engagement in a cellular context. |
-
Trustworthiness Insight: A significant discrepancy between the biochemical IC₅₀ and the cellular GI₅₀ (e.g., >10-fold) may suggest poor cell permeability, compound efflux, or off-target effects.[8] Further investigation into these possibilities would be warranted.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability in kinase assay | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects on the plate | - Use calibrated multichannel pipettes- Ensure thorough mixing of master mixes- Avoid using the outer wells of the plate |
| No compound activity in cell-based assay | - Compound is not cell-permeable- Compound is unstable in culture medium- Incorrect cell line for the target | - Assess compound permeability (e.g., PAMPA assay)- Evaluate compound stability via LC-MS over time- Confirm target expression and dependency in the chosen cell line |
| Compound precipitates in media | - Poor aqueous solubility | - Lower the starting concentration- Use a formulation with a solubilizing agent (ensure the agent itself has no effect) |
Conclusion
This guide provides a foundational framework for the initial biological characterization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene. By systematically applying these robust biochemical and cell-based protocols, researchers can effectively determine the compound's potency, cellular activity, and potential as a therapeutic agent. The principles and methodologies outlined herein are broadly applicable to the study of other small molecule inhibitors and can be adapted to different biological targets and disease models.
References
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (2022). Technology Networks. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Cell-Based Assays Guide. (2025). Antibodies.com. [Link]
-
Synthesis and Biological Assay of Small-Molecule Quorum Sensing Inhibitors: A Three-Week Course-Based Undergraduate Research Experience. (2021). Journal of Chemical Education. [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). Methods in Enzymology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014). MDPI. [Link]
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026). Bio-protocol. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Identification of three new inhibitor classes against Plasmodium falciparum. ChemRxiv. [Link]
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry. [Link]
-
The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. biocompare.com [biocompare.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
Scalable Production of 3-(4-Chloro-3-methoxyphenyl)-1H-indene: An In-Depth Technical Guide
Introduction
3-(4-Chloro-3-methoxyphenyl)-1H-indene is a valuable scaffold in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active compounds. The development of robust and scalable synthetic routes to this and related indene derivatives is of significant interest to researchers, scientists, and drug development professionals. This guide provides a detailed examination of a scalable, multi-step synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene, focusing on practical and scalable laboratory protocols. The presented route is designed for adaptability to large-scale production, with an emphasis on commercially available starting materials and established, high-yielding chemical transformations.
Strategic Approach to Scalable Synthesis
The synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene can be approached through several synthetic strategies. A highly effective and scalable method involves a multi-step sequence commencing with a Knoevenagel condensation, followed by reduction, intramolecular Friedel-Crafts cyclization, a second reduction, and finally dehydration. This approach is favored for its reliance on well-understood and scalable reaction classes.
Figure 1: A multi-step synthetic workflow for the preparation of 3-(4-Chloro-3-methoxyphenyl)-1H-indene.
Detailed Protocols and Methodologies
Part 1: Synthesis of 3-(4-Chloro-3-methoxyphenyl)propanoic Acid
The initial phase of the synthesis focuses on the construction of the 3-arylpropanoic acid backbone. This is achieved through a Knoevenagel condensation followed by catalytic hydrogenation and subsequent hydrolysis and decarboxylation.
Step 1.1: Knoevenagel Condensation of 4-Chloro-3-methoxybenzaldehyde with Diethyl Malonate
The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[1] In this step, 4-chloro-3-methoxybenzaldehyde is condensed with diethyl malonate using a basic catalyst.
Protocol 1.1: Synthesis of Diethyl 2-((4-chloro-3-methoxyphenyl)methylene)malonate
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chloro-3-methoxybenzaldehyde (1.0 eq), diethyl malonate (1.2 eq), and toluene (2 mL per gram of aldehyde).
-
Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude diethyl 2-((4-chloro-3-methoxyphenyl)methylene)malonate can be used in the next step without further purification.
-
Step 1.2: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and scalable method for the reduction of carbon-carbon double bonds.[4][5] Here, the unsaturated malonate derivative is reduced to the corresponding saturated compound.
Protocol 1.2: Synthesis of Diethyl 2-((4-chloro-3-methoxyphenyl)methyl)malonate
-
Materials:
-
Diethyl 2-((4-chloro-3-methoxyphenyl)methylene)malonate
-
Palladium on carbon (10 wt. %, 50% wet)
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve the crude diethyl 2-((4-chloro-3-methoxyphenyl)methylene)malonate (1.0 eq) in ethanol.
-
Carefully add 10% palladium on carbon (1-2 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-((4-chloro-3-methoxyphenyl)methyl)malonate.
-
Step 1.3: Hydrolysis and Decarboxylation
The final step in forming the propanoic acid is the hydrolysis of the diethyl ester followed by decarboxylation of the resulting malonic acid derivative.[6][7]
Protocol 1.3: Synthesis of 3-(4-Chloro-3-methoxyphenyl)propanoic Acid
-
Materials:
-
Diethyl 2-((4-chloro-3-methoxyphenyl)methyl)malonate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude diethyl 2-((4-chloro-3-methoxyphenyl)methyl)malonate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid, which will cause the dicarboxylic acid to precipitate.
-
Heat the acidic mixture to reflux for 2-3 hours to effect decarboxylation.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(4-Chloro-3-methoxyphenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).[8][9]
-
| Step | Key Reagents | Typical Yield | Purity |
| 1.1 | 4-Chloro-3-methoxybenzaldehyde, Diethyl malonate | >95% (crude) | >90% |
| 1.2 | Pd/C, H₂ | >95% (crude) | >95% |
| 1.3 | NaOH, HCl | 85-95% (after recrystallization) | >98% |
Table 1: Summary of reaction parameters for the synthesis of 3-(4-Chloro-3-methoxyphenyl)propanoic Acid.
Part 2: Synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
With the key propanoic acid intermediate in hand, the next phase focuses on the construction of the indene ring system.
Step 2.1: Intramolecular Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classic and scalable method for the synthesis of 1-indanones.[10][11] This reaction is typically promoted by a strong acid.
Protocol 2.1: Synthesis of 3-(4-Chloro-3-methoxyphenyl)-1-indanone
-
Materials:
-
3-(4-Chloro-3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Dichloromethane
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
To a mechanically stirred solution of polyphosphoric acid (10 times the weight of the starting material), heat to 80-90 °C.
-
Slowly add the 3-(4-Chloro-3-methoxyphenyl)propanoic acid (1.0 eq).
-
Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the hot reaction mixture onto ice-water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(4-Chloro-3-methoxyphenyl)-1-indanone can be purified by column chromatography or recrystallization.
-
Step 2.2: Reduction of the Indanone
The ketone of the indanone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. This reaction is generally high-yielding and scalable.[12][13]
Protocol 2.2: Synthesis of 3-(4-Chloro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol
-
Materials:
-
3-(4-Chloro-3-methoxyphenyl)-1-indanone
-
Sodium borohydride
-
Methanol
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the 3-(4-Chloro-3-methoxyphenyl)-1-indanone (1.0 eq) in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in portions.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indanol.
-
Step 2.3: Dehydration to the Indene
The final step is the acid-catalyzed dehydration of the indanol to form the target indene.[14]
Protocol 2.3: Synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
-
Materials:
-
3-(4-Chloro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
To a solution of the crude 3-(4-Chloro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue to reflux until no more water is collected (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or heptane) to afford pure 3-(4-Chloro-3-methoxyphenyl)-1H-indene.[15][16]
-
| Step | Key Reagents | Typical Yield | Purity |
| 2.1 | Polyphosphoric acid | 75-85% | >95% |
| 2.2 | Sodium borohydride | >95% (crude) | >90% |
| 2.3 | p-Toluenesulfonic acid | 80-90% (after purification) | >99% |
Table 2: Summary of reaction parameters for the synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene.
Figure 2: Key transformations in the formation of the indene ring system.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
Piperidine and Acetic Acid: Corrosive and should be handled with care.
-
Palladium on Carbon: Flammable solid, handle with care and avoid ignition sources.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated hydrogenation area with appropriate safety measures.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care.
-
Polyphosphoric Acid and Eaton's Reagent: Highly corrosive and moisture-sensitive. Handle with care and in a dry atmosphere.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.
-
p-Toluenesulfonic Acid: Corrosive and an irritant.
-
-
Reactions:
-
The Knoevenagel condensation and Friedel-Crafts cyclization can be exothermic. Control the rate of addition and monitor the temperature.
-
The hydrogenation reaction should be conducted behind a safety shield.
-
Quenching of reactions involving strong acids or bases should be done slowly and with cooling.
-
Conclusion
The multi-step synthetic route detailed in this guide provides a robust and scalable method for the production of 3-(4-Chloro-3-methoxyphenyl)-1H-indene. By employing well-established and high-yielding reactions, this protocol is suitable for the synthesis of this important indene derivative on both laboratory and pilot plant scales. The provided step-by-step procedures, along with safety considerations, are intended to enable researchers and drug development professionals to confidently and efficiently produce this valuable compound.
References
-
A comprehensive review of the synthesis of 1-indanones can be found in: Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017 , 13, 48. [Link]
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Tetrahedron Letters, 2004, 45(8), 1725-1728.
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 2014 , 19(5), 5599-5612. [Link]
-
Decarboxylation. Wikipedia. [Link]
-
Phenobarbital. Wikipedia. [Link]
-
Recrystallization method. [Link]
-
ethyl phenylmalonate. Organic Syntheses Procedure. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
- Preparation method of phenyl malonic acid monoester compound.
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Recrystallization and Crystallization. [Link]
-
Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. ResearchGate. [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Semantic Scholar. [Link]
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 2017, 10(4), 404-409.
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 2021 , 57(80), 10403-10406. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Knoevenagel Condensation. Scribd. [Link]
-
4-Chloro-3-methoxybenzaldehyde. PubChem. [Link]
- Four acid-catalysed dehydration reactions can proceed in one pot, simultaneously and without interference, to yield one imine, one acetal (or boronic ester), one ester and one alkene, even though many other cross-products could be conceived.
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
-
Purification of Solids by Recrystallization. MIT OpenCourseWare. [Link]
-
Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts.... ResearchGate. [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
-
Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 2018 , 57(45), 14768-14792. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts. ResearchGate. [Link]
-
Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 2005 , 34(5), 407-416. [Link]
-
Synthesis of 3-Aryl-1-Indanones via CsF-Promoted Coupling of Arylboronic Acids with N-Tosylhydrazones. ResearchGate. [Link]
-
Synthesis of indenes via Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. Organic Letters, 2012 , 14(21), 5392-5395. [Link]
-
Hydrogenation of Arenes and Hetarenes. Science of Synthesis. [Link]
-
Synthesis of indenes via Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. PubMed. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Purification of Solids by Recrystallization. MIT OpenCourseWare. [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 2010 , 6, 84. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 2023 , 28(18), 6683. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-3-methoxybenzaldehyde | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2018015489A1 - Process for the preparation of phenylmalonic acid dinitriles - Google Patents [patents.google.com]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
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- 11. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Microwave-assisted synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indene scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities.[1] The synthesis of functionalized indenes, therefore, remains a topic of significant interest in drug discovery and development.[2][3] This document provides a detailed protocol and technical guide for the synthesis of a novel indene derivative, 3-(4-Chloro-3-methoxyphenyl)-1H-indene, utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach offers significant advantages over classical thermal methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[4][5] We will explore the mechanistic underpinnings of the proposed palladium-catalyzed cross-coupling reaction, provide a step-by-step experimental protocol, and discuss the critical parameters for successful microwave-enhanced synthesis.
Introduction: The Rationale for Microwave-Assisted Indene Synthesis
The indene core is a versatile pharmacophore, and its derivatives have been investigated for various therapeutic applications.[1] The target molecule, 3-(4-Chloro-3-methoxyphenyl)-1H-indene, combines the indene nucleus with a substituted phenyl ring, a common feature in bioactive molecules. Traditional methods for creating C-C bonds to functionalize such scaffolds often require prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[5][6] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating.[7][8][9] This "in-core" heating can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions with higher yields in a fraction of the time.[4][10][11] For drug discovery, this speed allows for faster exploration of structure-activity relationships (SAR) and more efficient library synthesis.[4]
This guide details a proposed palladium-catalyzed Suzuki-type cross-coupling reaction, a powerful and widely used method for C-C bond formation, adapted for microwave synthesis.
Mechanistic Principles & Rationale
The proposed synthesis proceeds via a palladium-catalyzed Suzuki cross-coupling reaction between 3-bromo-1H-indene and (4-chloro-3-methoxyphenyl)boronic acid. The catalytic cycle, illustrated below, is significantly accelerated by microwave irradiation.
The Palladium Catalytic Cycle
The reaction mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with 3-bromo-1H-indene to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, 3-(4-Chloro-3-methoxyphenyl)-1H-indene, regenerating the Pd(0) catalyst.
The Role of Microwave Irradiation
Microwave energy enhances this process through several mechanisms:
-
Rapid Heating: Microwaves rapidly bring the reaction mixture to the target temperature, often reaching temperatures far above the solvent's boiling point in a sealed vessel.[9] This provides the necessary activation energy for the reaction to proceed quickly.[11][12]
-
Selective Heating: Polar reagents, intermediates, and the palladium catalyst can absorb microwave energy more efficiently than non-polar solvents, creating localized "hot spots" that further accelerate the reaction rate.[4]
-
Pressure Effects: In a sealed vessel, the rapid heating of the solvent generates significant pressure, which can also contribute to accelerating the reaction kinetics.
Caption: Proposed Suzuki-Miyaura catalytic cycle for the synthesis.
Experimental Protocol
This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.
Materials & Equipment
| Reagent / Material | Formula | MW ( g/mol ) | Supplier (Example) |
| 3-Bromo-1H-indene | C₉H₇Br | 195.06 | Sigma-Aldrich |
| (4-Chloro-3-methoxyphenyl)boronic acid | C₇H₈BClO₃ | 186.40 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | Fisher Scientific |
| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | Acros Organics |
| Deionized Water | H₂O | 18.02 | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | Sigma-Aldrich |
| Equipment | Specification | ||
| Microwave Synthesis Reactor | e.g., Anton Paar Monowave, CEM Discover | ||
| 10 mL Microwave Reaction Vial & Cap | Pressure-rated | ||
| Magnetic Stir Bar | Teflon-coated |
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL pressure-rated microwave reaction vial containing a magnetic stir bar, add 3-bromo-1H-indene (100 mg, 0.51 mmol, 1.0 equiv), (4-chloro-3-methoxyphenyl)boronic acid (115 mg, 0.62 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (29.5 mg, 0.025 mmol, 5 mol%), and anhydrous potassium carbonate (212 mg, 1.53 mmol, 3.0 equiv).
-
Solvent Addition: Add 3 mL of 1,4-dioxane and 1 mL of deionized water to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 140 °C (Use a pre-stirring time of 30 seconds)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling.
-
Work-up: Open the vial and transfer the contents to a separatory funnel. Quench the reaction with 15 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization & Expected Results
The identity and purity of the final compound, 3-(4-Chloro-3-methoxyphenyl)-1H-indene, should be confirmed by standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the molecular structure. Expect characteristic shifts for the indene protons and the substituted aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M]+ for C₁₆H₁₃ClO: 256.07).
-
HPLC: To determine the purity of the final product.
-
Yield: Microwave-assisted synthesis is expected to provide a high yield (typically >80%) in a significantly shorter time compared to conventional heating methods.[10][13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient temperature/time; poor quality reagents. | Use fresh catalyst; increase reaction temperature (e.g., to 160°C) or time (e.g., to 25 min); ensure anhydrous solvents. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase hold time in 5-minute increments or temperature in 10°C increments and monitor by TLC/LC-MS. |
| Side Product Formation | Temperature too high; reaction time too long; catalyst decomposition. | Decrease reaction temperature; reduce reaction time; screen alternative palladium catalysts or ligands. |
| Low Purity after Column | Co-eluting impurities. | Optimize the solvent system for column chromatography; consider recrystallization as an alternative purification step. |
Safety & Best Practices
-
Pressure Hazard: Microwave reactions in sealed vessels generate high pressures. Always use appropriate, non-damaged vials and caps. Never exceed the reactor's specified pressure limits.
-
Reagent Handling: Handle all chemicals, especially the palladium catalyst and halogenated compounds, in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thermal Hazard: Vials will be hot after the reaction. Allow them to cool completely before handling.
-
Solvent Safety: Use anhydrous and degassed solvents where appropriate to prevent side reactions and ensure catalyst stability.
Conclusion
This application note outlines a rapid, efficient, and reliable protocol for the synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene using microwave irradiation. This method leverages the principles of green chemistry by reducing reaction times and potentially minimizing solvent use and byproduct formation.[7][8][14] The described protocol serves as a robust starting point for the synthesis of this and other structurally related indene derivatives, facilitating accelerated research in medicinal chemistry and drug discovery.[15][4]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025).
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. PMC.
- The impact of microwave synthesis on drug discovery.
- Palladium(II)-Catalyzed Synthesis of Functionalized Indenes from o-Alkynylbenzylidene Ketones. The Journal of Organic Chemistry. (2011).
- Palladium-catalyzed synthesis of indene-1-acetates via sequential double carbopalladation and aryloxycarbonyl
- Synthesis of Indenes and Benzofulvenes via a Palladium-Catalyzed Three-Component Reaction.
- Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- The impact of microwave synthesis on drug discovery. PubMed. (2006).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025).
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. (2023).
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. (2019).
- Theory of Microwave Heating for Organic Synthesis.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave‐Assisted Synthesis of 3‐Substituted Indoles via Intramolecular Arene—Alkene Coupling of o‐Iodoanilino Enamines. Sci-Hub. (2013).
- Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. PMC.
- Drug Discovery
- Microwave-Assisted Selective Nucleopalladation-Triggered Cascade Process: Synthesis of Highly Functionalized 3-Chloro-1H-indenes. The Journal of Organic Chemistry. (2024).
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
- Synthesis of 3-Substituted 2-Indolinones by a Multicomponent Coupling Isocyanide-Dependent Microwave-Assisted Intramolecular Transamidation Process.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. (2021).
- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. (2012).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave-assisted Cu(I)-catalyzed, three- component synthesis of 2-(4-((1-phenyl-1H. Beilstein Journal of Organic Chemistry. (2014).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed synthesis of indene-1-acetates via sequential double carbopalladation and aryloxycarbonylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01570C [pubs.rsc.org]
- 4. visitka.narod.ru [visitka.narod.ru]
- 5. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. cem.de [cem.de]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. ijrpas.com [ijrpas.com]
- 15. epcp.ac.in [epcp.ac.in]
Troubleshooting & Optimization
Improving reaction yields of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Ticket #IND-8842: Optimization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene Synthesis
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
The synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene is deceptively simple. While it appears to be a standard biaryl coupling, the indene core presents two distinct failure modes that often cap yields at <40%:
-
The "Indene Shift" (Isomerization): The C1 protons in indene are acidic (
). Under basic coupling conditions, the double bond migrates, establishing an equilibrium between the desired 1H-indene (3-substituted) and the thermodynamically distinct 3H-indene (1-substituted) or isoindene forms. -
Oligomerization: Indenes are prone to cationic polymerization, often initiated by trace acids or elevated temperatures during workup, resulting in a characteristic "black tar" byproduct.
This guide provides a self-validating protocol to bypass these issues, moving from a standard Suzuki coupling to a more robust Enol Triflate strategy.
Strategic Route Selection
The choice of starting material dictates your impurity profile.
| Feature | Route A: 3-Bromoindene Coupling | Route B: Indanone Enol Triflate (Recommended) |
| Starting Material | 3-Bromo-1H-indene | 1-Indanone |
| Step Count | 1 Step | 2 Steps (Triflation |
| Regiocontrol | Poor. Prone to 1H/3H scrambling before/during coupling. | Excellent. The double bond is "locked" by the triflate leaving group. |
| Stability | Precursor is unstable at RT. | Enol triflates are isolable and stable. |
| Typical Yield | 30–50% | 75–90% |
Detailed Protocols
Protocol A: The "Gold Standard" (Indanone Enol Triflate Route)
Use this route for maximum reproducibility and scale-up.
Step 1: Synthesis of Inden-3-yl Triflate
-
Setup: Flame-dried Schlenk flask,
atmosphere. -
Reagents: 1-Indanone (1.0 eq), 2,6-Di-tert-butyl-4-methylpyridine (DTBMP, 1.1 eq) or 2,6-Lutidine (cheaper, but requires careful removal).
-
Solvent: Anhydrous DCM (0.2 M).
-
Addition: Cool to
. Add Triflic Anhydride ( , 1.1 eq) dropwise over 30 mins. -
Reaction: Warm to RT. Stir 2–4 hours.
-
Workup: Quench with saturated
. Wash with 1M citric acid (to remove pyridine base) quickly. Dry over .-
Critical Checkpoint: The product should be a pale yellow oil/solid. If it turns black, you have residual acid. Store at
.
-
Step 2: Suzuki-Miyaura Coupling
-
Reagents: Inden-3-yl triflate (1.0 eq), (4-Chloro-3-methoxyphenyl)boronic acid (1.2 eq).
-
Catalyst System:
(5 mol%) is standard, but for difficult substrates, use (2 mol%) + SPhos (4 mol%) . -
Base:
(2.0 eq). Avoid strong alkoxides like NaOtBu to prevent isomerization. -
Solvent: THF/Water (4:1) or Dioxane/Water (4:1). Degassed.
-
Temperature:
. Do not reflux if possible; lower temps preserve the double bond position.
Protocol B: Direct Coupling (If 3-Bromoindene is already on hand)
If you must use 3-bromoindene, you must suppress isomerization.
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Base:
(2.0 eq). Strictly avoid hydroxides. -
Catalyst:
(3 mol%). The bidentate ligand prevents catalyst decomposition. -
Execution: Heat to
for max 4 hours. Longer times favor isomerization.
Visualization of Reaction Logic
The following diagram illustrates the competition between the productive pathway and the degradation cycles.
Figure 1: Reaction logic flow. Note that the Enol Triflate route bypasses the unstable 3-Bromoindene intermediate, reducing the risk of isomerization.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar during workup. What happened?
-
Root Cause: Indenes polymerize in the presence of acid. Silica gel is slightly acidic.
-
Solution: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites on the silica. Avoid using HCl for quenching; use saturated
instead.
Q2: NMR shows a mixture of double bond isomers (vinylic proton signal disappeared or shifted).
-
Root Cause: Base-catalyzed migration. The C1 protons are acidic.
-
Solution: Switch from Carbonate bases (
) to Phosphate bases ( ) or Fluoride bases ( ). Reduce reaction temperature from to and extend reaction time.
Q3: The coupling conversion is low (<50%) despite using fresh catalyst.
-
Root Cause: The (4-chloro-3-methoxyphenyl)boronic acid is electronically deactivated and sterically crowded.
-
Solution: Switch to a "Dialkylbiaryl phosphine" ligand system. Use SPhos or XPhos . These electron-rich, bulky ligands facilitate the oxidative addition of sterically hindered or electron-rich substrates.
-
Recipe: Mix
(1 equiv) and SPhos (2.2 equiv) in solvent for 15 mins before adding substrates.
-
Q4: Can I use the boronic ester instead of the acid?
-
Answer: Yes, and it is often preferred. The pinacol ester is less prone to protodeboronation (loss of the boron group) than the free acid. If you see "4-chloro-3-methoxybenzene" (de-borylated byproduct) in your GC/MS, switch to the pinacol ester.
References
-
Regioselective Indene Synthesis via Enol Triflates
-
Prevention of Indene Isomerization
-
Catalyst Optimization for Hindered Biaryls
- Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. (Basis for recommending SPhos/XPhos).
Sources
- 1. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]
- 2. Palladium-catalyzed amidation of enol triflates: a new synthesis of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 4. Indene synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Current Status: Operational Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Dashboard
User Context: You are likely synthesizing this intermediate as a scaffold for kinase inhibitors or non-steroidal anti-inflammatory drug (NSAID) analogs. The Core Challenge: The indene core is electronically unique. It acts as a "masked" cyclopentadiene. The primary failure mode in purifying 3-(4-Chloro-3-methoxyphenyl)-1H-indene is not separation resolution, but on-column degradation .
| Property | Specification | Critical Note |
| Structure | Indene core with electron-rich aryl at C3.[1] | Acid Sensitive: The C1 protons are acidic ( |
| Physical State | Pale yellow solid or viscous oil (purity dependent). | Oxidation Risk: Forms peroxides upon prolonged air exposure. |
| Solubility | High in DCM, THF, Toluene. Low in Hexanes. | Use Hexanes/EtOAc gradients for purification. |
| Key Impurities | 1. Protodeboronation byproduct (if Suzuki).2. Homocoupled biaryl.3. Polymeric gum (from acidic silica). | "Ghost Peaks": Broadening or tailing on TLC/HPLC usually indicates on-column degradation, not a new impurity. |
Troubleshooting Modules
Module A: The "Ghost Peak" & Yield Loss (Silica Acidity)
Symptom:
-
TLC shows a clean spot for the crude, but after column chromatography, the fractions contain a "streak" or a new baseline spot.
-
Mass recovery is significantly lower than expected (<60%).
-
NMR shows broad multiplets in the aliphatic region (0.8–2.0 ppm) indicative of oligomers.
Root Cause:
Standard silica gel is slightly acidic (
-
Polymerization: Cationic polymerization of the electron-rich double bond.
-
Isomerization: Shift of the double bond from the thermodynamically stable 1H-form (conjugated with the aryl group) to the transient isoindene or 3H-form, which rapidly degrades.
Protocol: Neutralized Silica Gel Chromatography Do not skip this step for Indene derivatives.
-
Slurry Preparation: Suspend your required amount of Silica Gel 60 in the mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA).
-
Loading: Load the crude sample (dissolved in minimal DCM or Toluene/Hexane).
-
Elution: Run the gradient without TEA in the subsequent solvent bottles (the column is already buffered), or keep 0.5% TEA if the run is long (>30 mins).
Scientist's Note: If you are using pre-packed cartridges (e.g., Biotage/Teledyne), flush the cartridge with 3 CV of Hexane containing 2% TEA before injecting your sample.
Module B: Separation of Closely Eluting Impurities
Symptom:
-
The product co-elutes with the de-halogenated starting material or protodeboronation byproduct (e.g., 4-chloro-3-methoxybenzene derivatives).
Root Cause: Both the product and the impurities are highly lipophilic. Standard normal-phase selectivity is insufficient based on polarity alone.
Protocol: Pi-Selective Chromatography Strategy
Indenes possess a distinct
| Strategy | Methodology | Mechanism |
| Solvent Switch | Replace EtOAc with Dichloromethane (DCM) or Toluene . | Toluene interacts with the indene |
| Stationary Phase | Use Amino-functionalized Silica (NH2) . | The amino phase is basic (preventing degradation) and offers different selectivity for aromatic hydrocarbons. |
| Crystallization | Cold Hexane/Pentane Trituration. | Dissolve crude in minimal DCM, add 10x volume of Hexane. Cool to -20°C. The indene often crystallizes; oily impurities remain in solution. |
Visual Logic: The Purification Decision Tree
Use this workflow to determine the correct purification path based on your crude analysis.
Caption: Decision matrix for selecting the optimal purification route. Note that Neutralized Silica is the default recommendation for streaking compounds.
Frequently Asked Questions (FAQs)
Q1: My product turned from a yellow solid to a brown gum after the column. What happened? A: You likely experienced acid-catalyzed polymerization on the silica. The brown color is characteristic of indene oligomers.
-
Fix: Re-run the synthesis. During the next purification, strictly follow the Neutralized Silica Protocol (Module A). Ensure your rotary evaporator bath is not >40°C, as heat accelerates this process.
Q2: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often safer.
-
Why: C18 silica is generally less acidic/active than bare silica.
-
Conditions: Use an Acetonitrile/Water gradient (e.g., 50%
100% ACN). The indene is very hydrophobic and will elute late. -
Warning: Ensure the water is buffered to pH 7 (Ammonium Acetate) to prevent any hydrolysis or acid-sensitivity, though this is less critical than in Normal Phase.
Q3: How do I store the purified compound? A: Indenes are prone to auto-oxidation to form peroxides or indanones.
-
Storage: Store under Argon/Nitrogen atmosphere at -20°C.
-
Stabilizer: If the compound is an oil and not for immediate biological testing, adding a trace amount of BHT (butylated hydroxytoluene) can inhibit radical polymerization.
Q4: The NMR shows a small doublet at
-
Check: The 1H-indene has a methylene (
) at position 1. If you see a signal corresponding to a methine ( ) at a different shift, you might have the 3H-isomer. However, for 3-substituted indenes, the 1H-isomer (conjugated) is the stable form. If the integration is low, it might be a trace of the isoindene or simply a solvent peak (e.g., Methanol in appears at 3.49 ppm). Verify with COSY NMR.
References
-
Indene Reactivity & Polymerization
- Mechanism of cationic polymerization of indene. Puskas, J. E., et al. Journal of Polymer Science.
-
Source: (General reference for indene cationic sensitivity).
-
Purification of Acid-Sensitive Compounds
- Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
- Context: Standard protocols for neutralizing silica gel with triethylamine.
-
Source:
-
Synthesis of 3-Arylindenes
- Palladium-C
- Context: Suzuki coupling conditions often used for this scaffold.
-
Source:
-
Chromatography Troubleshooting
- Flash Column Chrom
-
Source: (General reference for amine-modified silica).
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Introduction
Welcome to the technical support guide for 3-(4-Chloro-3-methoxyphenyl)-1H-indene. This molecule, like many promising compounds in drug discovery, possesses a hydrophobic structure, often leading to significant solubility challenges in the aqueous buffers required for biological assays. More than 40% of new chemical entities are poorly water-soluble, making solubility enhancement a critical and frequent hurdle for researchers.[1][2][3] This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these issues, ensuring reliable and reproducible experimental results.
The indene scaffold is known to be soluble in organic solvents but has limited solubility in water.[4][5][6] The addition of chloro- and methoxyphenyl- groups contributes to the lipophilicity of 3-(4-Chloro-3-methoxyphenyl)-1H-indene, further reducing its aqueous solubility. This guide will walk you through foundational concepts, practical troubleshooting steps, and advanced formulation strategies.
Frequently Asked Questions (FAQs)
Section 1: The Basics - Stock Solution Preparation
Q1: My vial of 3-(4-Chloro-3-methoxyphenyl)-1H-indene appears empty. Is there a problem?
A1: This is a common observation, especially for small quantities of lyophilized compounds. The material may be present as a thin film on the vial's walls. Before assuming an empty vial, add the recommended solvent (see Q2), and vortex or sonicate thoroughly to ensure all the compound is dissolved.[7]
Q2: What is the best starting solvent to prepare a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing stock solutions of poorly soluble compounds for in vitro screening.[1][8][9] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules.[9]
-
Expert Recommendation: Begin by attempting to prepare a 10 mM stock solution in 100% anhydrous DMSO. Use gentle warming (37°C), vortexing, or brief sonication to aid dissolution.[7][10] Be aware that heat can degrade some compounds, so use it judiciously.[10]
Q3: My compound won't dissolve in DMSO even at a low concentration. What should I do?
A3: While DMSO is a strong solvent, some highly crystalline or "brick dust" compounds can resist dissolution.[1][10] If you encounter this, consider the following:
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up crystal lattice energy.[7][10]
-
Gentle Warming: Warm the solution in a 37°C water bath while vortexing.[7]
-
Alternative Solvents: If DMSO fails, other organic solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA) can be tested.[1] However, always verify their compatibility with your specific assay, as they can be more aggressive towards plastics and biological systems.
Q4: I've prepared my DMSO stock. How should I store it?
A4: To maintain compound integrity, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This practice minimizes contamination and prevents compound degradation from repeated freeze-thaw cycles.[10] Note that some compounds can precipitate out of DMSO solution during freezing; always bring the stock to room temperature and vortex to ensure it is fully redissolved before use.[11]
Section 2: The Critical Step - Dilution into Aqueous Media
Q5: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen and how can I fix it?
A5: This is the most common solubility issue and occurs when the highly soluble compound in DMSO is introduced to an aqueous environment where its solubility is low.[7][8] The DMSO concentration is instantly diluted, and the water-hating compound crashes out of solution.
Here are strategies to overcome this, from simplest to most complex:
-
Strategy 1: Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound is sufficient for your experiment and remains soluble.
-
Strategy 2: Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution, helping to keep a hydrophobic compound dissolved.[1][12][13][14]
-
How it Works: The co-solvent's hydrocarbon regions interfere with water's hydrogen bonding network, creating a more favorable environment for the non-polar compound.[14]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[1][12]
-
Practical Tip: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer. This creates a gentler transition in solvent polarity. See Protocol 2 for a detailed workflow.
-
-
Strategy 3: Check for pH Dependence: The structure of 3-(4-Chloro-3-methoxyphenyl)-1H-indene does not contain strongly acidic or basic functional groups, so its solubility is unlikely to be significantly affected by pH changes within the typical biological range (pH 6-8).[15][16][17][18] For other compounds with ionizable groups (e.g., amines, carboxylic acids), adjusting the buffer pH can dramatically increase solubility.[1][17]
Section 3: Advanced Solutions & Concepts
Q6: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiment?
A6: This distinction is crucial for understanding your results.[19]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock (like DMSO).[20][21][22] It's a rapid measurement often used in early drug discovery. The resulting solution can be supersaturated—a metastable state where the concentration is temporarily higher than true equilibrium solubility.[19]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of solid compound to a buffer, shaking it for an extended period (e.g., 24 hours) until equilibrium is reached, and then measuring the concentration of the dissolved material.[21][22]
Why it matters: Kinetic solubility is often higher than thermodynamic solubility.[20][23] If your compound precipitates during a long-term cell culture experiment, you might be observing the transition from a supersaturated kinetic state to a less soluble thermodynamic state. Understanding this helps in designing more robust experiments.
Q7: I need to improve solubility for in vivo studies. What other techniques are available?
A7: For preclinical development, more advanced formulation strategies are often required. These techniques aim to enhance both solubility and bioavailability.
-
Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its solubility.[3]
-
Solid Dispersions: This involves dispersing the compound in an amorphous form within a carrier matrix (often a polymer).[1][3][24] The amorphous state has higher energy and dissolves more readily than the stable crystalline form.[23]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface-area-to-volume ratio.[1][2][3] This enhances the rate of dissolution, which can improve bioavailability.[1][3]
Troubleshooting Workflows & Protocols
Visual Troubleshooting Guide: Compound Precipitation
This workflow guides you through the decision-making process when encountering precipitation upon adding your DMSO stock to an aqueous buffer.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 95-13-6: Indene | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. youtube.com [youtube.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. enamine.net [enamine.net]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Crystallization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Welcome to the technical support guide for the crystallization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The guidance herein is based on established crystallization principles and practical field experience to ensure you can achieve high-purity crystalline material with optimal yield and morphology.
I. Troubleshooting Guide: Addressing Common Crystallization Challenges
This section addresses specific issues that may arise during the crystallization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene. Each problem is followed by a step-by-step troubleshooting workflow, grounded in the principles of physical organic chemistry and crystallization science.
Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1][2][3] This is a common issue when the solution is highly supersaturated or when the boiling point of the solvent is too high.
Troubleshooting Steps:
-
Return to a Homogeneous Solution: Reheat the mixture until the oil completely redissolves.
-
Increase Solvent Volume: Add a small amount of the same hot solvent to the solution. This reduces the supersaturation level, making it less likely for the compound to separate out as a liquid.[2][3][4]
-
Slow Cooling is Crucial: Allow the solution to cool at a much slower rate. Insulating the flask can help achieve a gradual temperature decrease, providing molecules adequate time to orient themselves into a crystal lattice.[4][5]
-
Consider a Different Solvent System: If oiling persists, the chosen solvent may not be ideal. Experiment with a solvent in which the compound has a slightly lower solubility at elevated temperatures.[4] Alternatively, a mixed-solvent system can offer better control over solubility.
-
Utilize a Seed Crystal: Introducing a seed crystal at a temperature slightly below the saturation point can encourage nucleation and direct the formation of a crystalline solid.[2][3][5]
Issue 2: No Crystal Formation Upon Cooling
A lack of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2][3]
-
Introduce a Seed Crystal: Adding a small, pure crystal of 3-(4-Chloro-3-methoxyphenyl)-1H-indene can provide a template for crystal growth.[2][3][5]
-
Concentrate the Solution: If the initial steps fail, it's likely the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[2][3] Be careful not to evaporate too much solvent, which could lead to rapid, impure crystallization.
-
Lower the Temperature: If crystals have not formed at room temperature, try cooling the solution further in an ice bath or refrigerator.
-
Consider an Antisolvent: If working with a single solvent system, the addition of a miscible "antisolvent" in which the compound is insoluble can induce precipitation.[6] The antisolvent should be added dropwise to the stirred solution until turbidity persists.
Issue 3: Formation of Very Small Crystals or a Fine Powder
The formation of small crystals or a powder is typically a result of rapid and uncontrolled nucleation, often caused by excessively high supersaturation.[4]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: This is the most critical factor. A slower approach to supersaturation favors the growth of existing crystals over the formation of new nuclei.[4]
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature gradually before transferring it to a colder environment. Insulating the crystallization vessel can be beneficial.[4][5]
-
Use a More Dilute Solution: Start with a slightly larger volume of solvent to ensure the compound dissolves completely at a high temperature but is less prone to crashing out upon cooling.[2][7]
-
Solvent Selection: A solvent in which the compound has moderate, rather than extremely high, solubility at elevated temperatures can promote slower, more controlled crystal growth.
Issue 4: Low Yield of Crystalline Product
A poor yield can be attributed to several factors, primarily incomplete crystallization or loss of product during isolation.[2][3]
Troubleshooting Steps:
-
Check the Mother Liquor: After filtration, test the remaining solution (mother liquor) for residual product. A simple way to do this is to dip a glass rod into the filtrate, let the solvent evaporate, and observe if a significant amount of solid residue remains.[2][3]
-
Optimize the Cooling Temperature: Ensure the solution has been cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out of solution.
-
Minimize Solvent Usage: While you want to avoid supersaturation issues, using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved even at low temperatures.[2][3]
-
Efficient Filtration and Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a substantial amount of the product.[8]
Issue 5: Impurities Present in the Final Crystalline Product
The presence of impurities in the final product defeats the primary purpose of crystallization. This can happen if impurities co-crystallize with the product or are trapped within the crystal lattice.[4]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the initial 3-(4-Chloro-3-methoxyphenyl)-1H-indene is as pure as possible before attempting crystallization. Preliminary purification by column chromatography may be necessary.[4]
-
Optimize Solvent Choice: The ideal solvent will either dissolve the impurities very well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for their removal via hot filtration).[4][9]
-
Perform a Hot Filtration: If insoluble impurities are observed in the hot solution, they should be removed by filtering the hot solution before allowing it to cool.[8]
-
Slow the Crystallization Rate: Rapid crystal growth can trap impurities. A slower crystallization process allows for the formation of a more ordered and pure crystal lattice.[2][7]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene.
Q1: How do I select the best solvent for the crystallization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[9][10][11] For a compound like 3-(4-Chloro-3-methoxyphenyl)-1H-indene, which has both aromatic and polar ether functionalities, a good starting point would be moderately polar solvents. A general screening process is recommended:
-
Solubility Testing: Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
Common Solvents to Consider: Based on the structure, solvents like ethanol, isopropanol, ethyl acetate, or toluene could be suitable.[1] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective.[9][12]
-
Literature Precedent: Researching the crystallization of structurally similar indene derivatives can provide valuable insights into appropriate solvent systems.[1] For instance, a similar compound, 2-(4-methoxyphenyl)-1H-indene, has been crystallized from a dichloromethane solution.[7]
Q2: What is the optimal cooling rate for achieving high-quality crystals?
A2: A slow and controlled cooling rate is generally preferred for growing larger, purer crystals.[5] Rapid cooling can lead to the formation of small, impure crystals.[5] An ideal crystallization process might show the first signs of crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[2][7]
Q3: Can I use a mixture of solvents for crystallization?
A3: Yes, a mixed-solvent system is a powerful technique.[8] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" or "anti-solvent" in which it is insoluble.[13] This method allows for fine-tuning of the solubility and can be particularly useful if a suitable single solvent cannot be found. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[9]
Q4: How does the purity of the starting material affect crystallization?
A4: The purity of the starting material is critical. Impurities can inhibit crystal growth, lead to the formation of poorly-formed crystals, or become incorporated into the crystal lattice, resulting in a less pure final product.[14] It is recommended to start with material that is at least 90-95% pure for optimal crystallization results.[15]
Q5: What is the purpose of "seeding" and how is it done correctly?
A5: Seeding is the process of adding a small, pure crystal of the desired compound to a saturated solution to initiate crystallization.[5] This provides a nucleation site and can help control the crystal form (polymorph) and size.[13] To seed correctly, the solution should be cooled to a point where it is supersaturated but has not yet spontaneously nucleated. A single, small crystal is then introduced.
III. Experimental Protocols & Data
Protocol 1: General Cooling Crystallization
-
Dissolution: In an appropriate flask, add the crude 3-(4-Chloro-3-methoxyphenyl)-1H-indene. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.[8]
-
Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.[8]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath.[10]
-
Isolation: Collect the crystals by vacuum filtration.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[8]
Solubility Data (Illustrative)
The following table provides a hypothetical guide to the solubility of 3-(4-Chloro-3-methoxyphenyl)-1H-indene in common solvents. It is crucial to perform your own solvent screening experiments to determine the optimal solvent system for your specific sample.
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Ethanol | Moderate | High |
| Isopropanol | Low | Moderate |
| Ethyl Acetate | High | Very High |
| Toluene | Moderate | High |
| Hexane | Very Low | Low |
| Water | Insoluble | Insoluble |
IV. Visual Guides
Diagram 1: General Crystallization Workflow
Caption: A standard workflow for purification by cooling crystallization.
Diagram 2: Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision-making guide for addressing the issue of oiling out.
V. References
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from
-
Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024, May 17). Retrieved from
-
Guide for crystallization. (n.d.). Retrieved from
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Overcoming challenges in the crystallization of 2-Indanol - Benchchem. (n.d.). Retrieved from
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from
-
6.6D: Troubleshooting - Chemistry LibreTexts. (2024, August 16). Retrieved from
-
2-(4-Methoxyphenyl)-1H-indene - PMC - NIH. (n.d.). Retrieved from
-
Troubleshooting Crystallization: A Technical Guide for Hispidanin B - Benchchem. (n.d.). Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vapourtec.com [vapourtec.com]
- 6. mt.com [mt.com]
- 7. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. unifr.ch [unifr.ch]
Technical Support Center: Stability & Handling of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Here is the Technical Support Center guide for 3-(4-Chloro-3-methoxyphenyl)-1H-indene .
Executive Summary & Molecule Profile[1]
Compound: 3-(4-Chloro-3-methoxyphenyl)-1H-indene Class: 3-Arylindene derivative Primary Application: Pharmaceutical intermediate (e.g., for estrogen receptor modulators, kinase inhibitors) or metallocene ligand precursor.
Technical Assessment:
This compound exhibits a specific stability profile governed by the indene core's susceptibility to isomerization and oxidation . While the 1H-indene tautomer is thermodynamically favored due to conjugation between the indene double bond and the 3-aryl substituent, the C1-methylene protons are highly acidic (
Critical Stability Analysis (The "Why")
To troubleshoot effectively, you must understand the three primary degradation pathways for this specific molecule.
A. Tautomeric Isomerization (The "Moving Double Bond")
Indenes undergo [1,5]-sigmatropic hydrogen shifts or base-catalyzed proton migration.
-
Mechanism: In the presence of even weak bases (e.g., amines, basic alumina) or protic solvents, the proton at C1 can be removed or migrated.
-
Thermodynamics: For 3-arylindenes, the 1H-isomer (double bond at C2=C3) is generally more stable than the 3H-isomer (double bond at C1=C2) because the 1H-form maintains conjugation between the indene double bond and the 3-aryl ring.
-
Risk: While the 1H-form is stable, equilibrium can be disturbed during chromatography or in solution, leading to peak broadening or the appearance of minor isomers in NMR.
B. Aerobic Oxidation (The "Yellowing Effect")
The C1 position is both benzylic and allylic.
-
Mechanism: Radical autoxidation occurs readily at C1 upon exposure to air, forming a hydroperoxide intermediate which rapidly dehydrates to form 3-(4-Chloro-3-methoxyphenyl)-1H-inden-1-one .
-
Indicator: Samples turning from off-white/colorless to yellow or orange indicate ketone formation.
C. Polymerization
Indenes are prone to cationic polymerization.
-
Trigger: Strong acids or Lewis acids (often found in unneutralized halogenated solvents like chloroform) can initiate oligomerization.
Visualizing the Instability Pathways
The following diagram illustrates the competing pathways of isomerization and oxidation that you must control.
Caption: Figure 1. Degradation pathways of 3-arylindenes. Note that oxidation leads to the indenone, while acid catalysis leads to polymerization.
Troubleshooting Guide & FAQs
Issue 1: "My NMR spectrum shows a complex multiplet at 3.4 ppm and peak broadening."
Diagnosis: Isomerization or Aggregation.
-
Cause: The C1-methylene protons of 1H-indene typically appear as a doublet or multiplet around 3.4–3.5 ppm. If you see additional signals or broadening, the compound may be equilibrating with the 3H-isomer or deprotonating if the solvent is basic (e.g., Pyridine-d5).
-
Solution:
-
Ensure your NMR solvent (e.g.,
) is neutral . Old chloroform becomes acidic (HCl formation), promoting polymerization. Filter through basic alumina before use. -
Avoid DMSO-d6 if possible, as its hygroscopic nature can introduce water/protons that facilitate exchange. Use
or for better resolution.
-
Issue 2: "The compound turned yellow/orange after column chromatography."
Diagnosis: On-column Oxidation or Acid Decomposition.
-
Cause: Silica gel is slightly acidic. The high surface area, combined with air exposure during the column run, accelerates oxidation to the indenone (yellow).
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel slurry with 1-2% Triethylamine (Et3N) in hexane before loading the column. This quenches acidity.
-
Speed: Perform "Flash" chromatography rapidly. Do not leave the compound on the column overnight.
-
Argon Flush: If possible, use nitrogen/argon pressure rather than air pumps.
-
Issue 3: "Yield is low; the product is a gummy solid."
Diagnosis: Polymerization.
-
Cause: Exposure to heat or Lewis acids during concentration (rotary evaporation).
-
Solution:
-
Keep the water bath temperature below 40°C .
-
Add a radical inhibitor (e.g., BHT) in trace amounts if the compound is to be stored in solution for long periods (only if BHT does not interfere with the next step).
-
Standard Operating Procedures (SOPs)
Protocol A: Storage & Handling
-
State: Solid state is significantly more stable than solution.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber vials (light sensitivity is moderate due to the stilbene-like conjugation).
Protocol B: Solution Preparation for Reactions
-
Solvent Degassing: Sparge all solvents with Argon for 15 minutes prior to dissolving the indene. Dissolved oxygen is the primary enemy.
-
Base Addition: If using the indene as a nucleophile (deprotonating C1), add the base (e.g., n-BuLi, NaH) at -78°C or 0°C to prevent rapid polymerization or side reactions before the electrophile is introduced.
Protocol C: Purification (Neutralized Silica Method)
Use this method if the compound requires purification.
| Step | Action | Rationale |
| 1 | Slurry Prep | Mix Silica Gel 60 with Hexane/EtOAc. Add 1% v/v Triethylamine . |
| 2 | Loading | Load sample as a concentrated liquid (DCM) or solid load (Celite). |
| 3 | Elution | Run gradient. Collect fractions immediately. |
| 4 | Evaporation | Rotovap at <35°C. Do not dry to "bone dry" if storing overnight; keep slightly wet with solvent and freeze, or dry completely and backfill with Ar immediately. |
References
-
Synthesis and Functionalization of Indenes
- Source: BenchChem Application Notes.
- Relevance: Establishes the baseline protocols for handling 3-substituted indenes and the necessity of base-promoted aryl
-
URL:
-
Oxidation Mechanisms of 3-Arylindenes
- Source: ACS Omega (2018).
- Relevance: Discusses the stability of (2-(1H-inden-3-yl)phenyl)
-
URL:
-
Indene Tautomerism and Isomerization
-
Crystallographic Data of Analogs
-
Source: PMC / Acta Crystallographica (2008). "2-(4-Methoxyphenyl)-1H-indene."[2]
- Relevance: Confirms the structural preference for the 1H-isomer in methoxy-phenyl substituted indenes due to conjug
-
URL:
-
Sources
- 1. Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. (E)-4-chloro-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one | C17H12ClNO3 | CID 54587706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions in 3-(4-Chloro-3-methoxyphenyl)-1H-indene preparation
Current Status: Active Ticket ID: IND-SYN-4C3M Topic: Minimizing Side Reactions (Enolization, Polymerization, and Isomerization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Incident Report Dashboard (Executive Summary)
Users synthesizing 3-(4-Chloro-3-methoxyphenyl)-1H-indene typically encounter three critical failure modes. This dashboard summarizes the root causes and immediate corrective actions.
| Failure Mode | Symptom | Root Cause | Immediate Fix |
| Low Conversion (Grignard) | High recovery of unreacted 1-indanone after workup.[1] | Enolization: The Grignard reagent acts as a base on the acidic | Protocol Shift: Switch to Organocerium (CeCl |
| Oligomerization (Dehydration) | Gummy, insoluble residue during acid-catalyzed dehydration.[1] | Cationic Polymerization: Indene derivatives are highly susceptible to chain growth in the presence of strong Brønsted acids. | Condition Control: Use mild acids (pTSA), high dilution, and radical scavengers (BHT/Hydroquinone). |
| Isomerization | Product signals in NMR split or shift (mixture of isomers). | Sigmatropic Shift: 1,5-hydrogen shifts equilibrate 1H-indene and 3H-indene tautomers.[1] | Quench Protocol: Avoid prolonged exposure to base; store at -20°C under Argon. |
Tier 1 Support: The Nucleophilic Addition (Grignard Phase)
The Challenge:
The reaction of (4-chloro-3-methoxyphenyl)magnesium bromide with 1-indanone is the standard route.[1] However, 1-indanone is an enolizable ketone .[1] The Grignard reagent is a strong base (
The Solution: Lanthanide Activation (The Imamoto Method)
To suppress basicity and enhance nucleophilicity, you must transmetallate the Grignard to an organocerium or organolanthanum species. These reagents are less basic and more oxophilic, activating the carbonyl oxygen for attack.
Technical Protocol: CeCl -Mediated Addition
-
Reagents: Anhydrous CeCl
(must be activated), THF, 1-Indanone, Aryl Grignard. -
Pre-step (Critical): CeCl
H O must be dried at 140°C under high vacuum for 2 hours until a fine white powder forms. Incomplete drying kills the Grignard.
Step-by-Step Workflow:
-
Suspend dried CeCl
(1.5 eq) in dry THF. Stir for 2 hours at RT to form a milky suspension. -
Cool to 0°C. Dropwise add (4-chloro-3-methoxyphenyl)magnesium bromide (1.5 eq). Stir for 1 hour. The reagent is now an organocerium species.
-
Cool to -78°C. Add 1-indanone (1.0 eq) in THF slowly.
-
Allow to warm to 0°C over 2 hours.
-
Quench: Add dilute acetic acid or sat. NH
Cl. Note: Ce salts form emulsions. Filter through Celite if necessary.
Visualizing the Pathway
Figure 1: Mechanistic competition between enolization (red path) and CeCl3-promoted addition (green path).[1]
Tier 2 Support: The Elimination Phase (Dehydration)
The Challenge: Converting the tertiary alcohol (1-(4-chloro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol) to the indene requires acid catalysis.[1]
-
Risk 1: Polymerization. Indenes are electron-rich styrenyl systems.[1] Strong acids initiate cationic polymerization, turning your flask into a brick.
-
Risk 2: Ether Formation. At high concentrations, intermolecular dehydration dominates over intramolecular elimination.
The Solution: Dean-Stark Distillation with Mild Acid
Do not use concentrated HCl or H
Optimization Table: Dehydration Conditions
| Parameter | Standard (High Risk) | Optimized (Recommended) | Reason |
| Catalyst | Conc. HCl / H | pTSA | Strong mineral acids trigger rapid polymerization.[1] pTSA is milder. |
| Solvent | Ethanol / Methanol | Toluene or Benzene | Non-polar solvents disfavor cationic charge separation (polymerization) and allow water removal. |
| Concentration | 0.5 M - 1.0 M | 0.05 M - 0.1 M | High dilution prevents intermolecular ether formation and chain-growth polymerization.[1] |
| Additives | None | Hydroquinone (10 mg) | Radical inhibitor prevents radical-initiated polymerization during heating.[1] |
Visualizing the Pathway
Figure 2: The fate of the carbocation intermediate. Success depends on favoring elimination over propagation.[1]
Tier 3 Support: Stability & Storage (Post-Synthesis)[1]
The Challenge: The final product, 3-(4-Chloro-3-methoxyphenyl)-1H-indene, contains a reactive double bond and benzylic protons. It is prone to:
-
Auto-oxidation: Formation of peroxides at the benzylic position.
-
Tautomerization: Shifting of the double bond to the thermodynamically stable position (though for 3-aryl indenes, the conjugated form is usually stable, equilibrium exists).
Storage Protocol:
-
Purification: Silica gel chromatography using Hexane/EtOAc (buffered with 1% Triethylamine to prevent acid-catalyzed decomposition on silica).
-
State: Store as a solid, not in solution.
-
Environment: Flush vial with Argon. Store at -20°C.
-
Stabilizer: If storing for >1 month, add trace BHT (Butylated hydroxytoluene).
Frequently Asked Questions (FAQs)
Q: Can I use the Suzuki coupling route instead of Grignard?
A: Yes, but it is often less accessible. You would need 3-bromo-1H-indene (unstable) coupled with 4-chloro-3-methoxyphenylboronic acid.[1] The Grignard route from stable 1-indanone is generally more robust for scale-up, provided you use CeCl
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 3-Aryl indenes can be "oily" due to the methoxy group preventing efficient packing. Check purity via HPLC. If >95%, induce crystallization by triturating with cold pentane or methanol.
Q: Why do I see a small impurity ~5% in NMR that looks like the isomer?
A: This is likely the 1H-indene vs 3H-indene tautomer.[1] In solution (especially CDCl
References
-
Imamoto, T., et al. (1989). "Carbonyl addition reactions promoted by cerium reagents." Pure and Applied Chemistry, 62(4), 747-752.[2] Link
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link[1]
-
BenchChem Technical Support. (2025). "Storage and Handling of Indene Derivatives."[3] BenchChem Technical Guides. Link[1]
-
Bertero, N. M., et al. (2015). "Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts." Catalysis Communications. Link
Sources
Validation & Comparative
A Quality by Design (QbD) Approach to HPLC Purity Method Development for 3-(4-Chloro-3-methoxyphenyl)-1H-indene
A Comparative Guide for Robust Analytical Solutions
Introduction
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The compound 3-(4-Chloro-3-methoxyphenyl)-1H-indene, a molecule with a non-polar, aromatic structure, requires a precise and robust analytical method to detect and quantify any process-related impurities or degradation products. This guide details the systematic development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in the principles of Quality by Design (QbD).
The QbD framework, as outlined by the International Council for Harmonisation (ICH), is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[1][2] This contrasts with traditional trial-and-error approaches, leading to more robust, flexible, and reliable analytical methods.[3] This guide will not only present a final, validated method but will also elucidate the scientific rationale behind each developmental step and compare the optimized method against viable alternatives to provide a comprehensive analytical perspective.
The Quality by Design (QbD) Framework for Method Development
Adopting a QbD approach ensures that the final analytical method is well-understood, robust, and fit for its intended purpose. The process involves defining the method's goals, identifying critical parameters, and establishing a design space where the method consistently meets performance criteria.[4][5]
Defining the Analytical Target Profile (ATP)
The first step is to define the goals of the analytical method. The ATP serves as a prospective summary of the method's performance requirements.
Table 1: Analytical Target Profile (ATP)
| Attribute | Target |
| Analyte | 3-(4-Chloro-3-methoxyphenyl)-1H-indene and its potential impurities |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Intended Use | Purity determination, stability testing, and quality control release |
| Performance Criteria | |
| Specificity | The method must be able to separate the main peak from all known impurities, degradation products, and the solvent front. |
| Accuracy | Recovery should be between 98.0% and 102.0% for the API. |
| Precision | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify reporting threshold impurities (e.g., ≤ 0.05%). |
| Robustness | The method must remain unaffected by small, deliberate variations in method parameters. |
Identifying Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs)
Based on the ATP, we identify the Critical Quality Attributes (CQAs)—the method outputs that ensure quality—and the Critical Method Parameters (CMPs)—the input variables that can impact the CQAs.
Caption: A systematic QbD workflow for HPLC method development.
Final Optimized and Validated HPLC Method
The following protocol represents the optimized and validated method for the purity determination of 3-(4-Chloro-3-methoxyphenyl)-1H-indene.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-(4-Chloro-3-methoxyphenyl)-1H-indene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. [7][8][9] Table 3: Summary of Validation Results
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo. All impurity peaks were well-resolved from the API peak (Resolution > 2.0). | No interference at the retention time of the analyte. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.05% to 150% of the nominal concentration | Defined by linearity and accuracy studies. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | 0.45% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.015% | - |
| Limit of Quantitation (LOQ) | 0.045% | - |
| Robustness | The method was robust with respect to small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). | System suitability parameters must pass. |
Comparison with Alternative Methods
To justify the selection of the final method, its performance was compared against other common HPLC approaches. The key differentiator is the method's ability to provide a robust separation for a complex impurity profile, which is essential for a stability-indicating assay.
Table 4: Comparison of HPLC Methodologies
| Feature | Method A: Optimized Gradient RP-HPLC (C18) | Alternative B: Isocratic RP-HPLC (C18) | Alternative C: Gradient RP-HPLC (Phenyl-Hexyl) |
| Principle | Gradient elution on a hydrophobic C18 stationary phase. | Constant mobile phase composition on a C18 stationary phase. | Gradient elution on a phenyl-based stationary phase, leveraging π-π interactions. |
| Pros | - Excellent resolution for impurities across a wide polarity range.- High peak capacity.- Robust and suitable as a stability-indicating method. | - Simpler instrumentation and operation.- Faster for very simple samples.- Highly repeatable retention times. | - Offers alternative selectivity, especially for aromatic compounds.- Can resolve impurities that co-elute on C18. |
| Cons | - Longer run time compared to isocratic methods.- Requires gradient-capable pump and re-equilibration time. | - Poor resolution for late-eluting, strongly retained impurities.- Risk of broad peaks for later eluting compounds.- Not suitable for complex samples or stability studies. | - May offer less retention for non-aromatic impurities.- Stationary phase can be less stable at pH extremes compared to some C18 phases. |
| Best Suited For | Purity and stability analysis of APIs with unknown or complex impurity profiles. | QC testing of simple, well-characterized samples with few impurities. | Orthogonal method development or resolving specific aromatic impurity pairs. |
| Hypothetical Resolution (Critical Pair) | 2.8 | 1.3 (co-elution risk) | 3.5 (potential improvement) |
Conclusion
The Quality by Design framework provides a robust and scientifically sound platform for developing high-quality analytical methods. [1][2]The optimized and validated gradient RP-HPLC method detailed herein is demonstrated to be specific, accurate, precise, and robust for determining the purity of 3-(4-Chloro-3-methoxyphenyl)-1H-indene. By systematically evaluating critical parameters and comparing the final method to viable alternatives, we have established a comprehensive analytical solution that is fit for purpose in a regulated pharmaceutical environment. This approach not only ensures the quality of the data generated but also provides a deep understanding of the method's capabilities and limitations, facilitating easier method transfer and lifecycle management.
References
-
A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024). Lab Manager. [Link]
-
Quality by Design | A rapid and systemic approach for pharmaceutical analysis. (n.d.). Technology Networks. [Link]
-
A Quality by Design Approach to Rapid Analytical HPLC Method Development. (n.d.). S-Matrix Corporation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Dong, M. et al. (2015). Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Quality by Design (QbD) Based Development of a Stability Indicating HPLC Method for Drug and Impurities. (2015). ResearchGate. [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Lab Manager. [Link]
-
How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. [Link]
-
Rapid Method Development through Proper Column Selection. (n.d.). Waters Corporation. [Link]
-
A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. (2025). International Journal of Scientific Research. [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. smatrix.com [smatrix.com]
- 4. Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. recentscientific.com [recentscientific.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to the Mass Spectrometry Characterization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Introduction: The Analytical Imperative
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. 3-(4-Chloro-3-methoxyphenyl)-1H-indene is a compound of interest, potentially serving as a scaffold or intermediate in drug development. Its structure, featuring an indene core, a substituted aromatic ring with a chlorine atom, and a methoxy group, presents a unique analytical challenge that necessitates a multi-faceted mass spectrometry approach.
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the robust characterization of this molecule. We move beyond mere procedural descriptions to explore the underlying rationale for methodological choices, empowering researchers to not only replicate these experiments but also to adapt them for analogous chemical entities. Our discussion is grounded in the principles of orthogonal analysis, where different techniques are leveraged to cross-validate findings, ensuring the highest degree of confidence in structural elucidation.
Part 1: Ionization Techniques - A Tale of Two Strategies
The initial and most critical step in any MS analysis is the ionization of the target analyte. The choice of ionization method fundamentally dictates the nature of the resulting mass spectrum. For a molecule like 3-(4-Chloro-3-methoxyphenyl)-1H-indene, we must consider both "hard" and "soft" ionization techniques to gain a complete picture.
Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting
Electron Ionization (EI) is a classic, high-energy technique that involves bombarding the analyte with energetic electrons (typically 70 eV).[1][2][3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4]
-
Expertise & Experience: While the high degree of fragmentation can sometimes prevent the observation of the molecular ion, the resulting pattern is a highly specific fingerprint of the molecule. This is invaluable for library matching against databases like NIST or for creating a reference spectrum for the compound. The consistency of 70 eV EI spectra makes it a gold standard for structural confirmation in many regulatory environments.[1][5]
-
Trustworthiness: The rich fragmentation provides a self-validating system; the observed fragments must logically derive from the proposed structure. For our target analyte, EI is expected to cleave bonds at predictable locations, such as the benzylic position or losses related to the methoxy and chloro substituents.
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[6] It imparts very little excess energy, meaning the molecule typically remains intact.
-
Expertise & Experience: ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] It excels at producing protonated molecules ([M+H]+) or other adducts ([M+Na]+), making it the definitive technique for confirming the molecular weight of an analyte.[6] A key consideration for 3-(4-Chloro-3-methoxyphenyl)-1H-indene, which is relatively non-polar, is that standard ESI can be inefficient.[10][11] Our field-proven insight is to enhance ionization by adding a small percentage of a protic solvent and an acid modifier (e.g., 0.1% formic acid) to the mobile phase, which facilitates the formation of the [M+H]+ ion.[12]
-
Trustworthiness: A high-resolution mass spectrometer (such as an Orbitrap or TOF) coupled with ESI can provide a mass measurement with sub-ppm accuracy. This allows for the confident determination of the elemental formula, a critical piece of evidence in structural elucidation.
Comparative Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron bombardment | High-voltage spray from solution |
| Ionization Type | Hard[2] | Soft[6] |
| Typical Platform | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS (LC-MS) |
| Molecular Ion | Often weak or absent[1] | Strong (as [M+H]+ or other adducts) |
| Fragmentation | Extensive, reproducible fingerprint[4] | Minimal, requires MS/MS for fragments |
| Primary Use Case | Structural fingerprinting, library search | Molecular weight confirmation, formula determination |
| Analyte Volatility | Must be volatile and thermally stable | Wide range, not limited by volatility |
Part 2: Hyphenated Techniques & Tandem MS for Unambiguous Elucidation
To fully characterize our molecule, we must couple these ionization sources with chromatographic separation and tandem mass spectrometry (MS/MS).
GC-MS vs. LC-MS: Choosing the Right Separation Strategy
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its structure, 3-(4-Chloro-3-methoxyphenyl)-1H-indene is likely to be sufficiently volatile and thermally stable for GC analysis.[13][14] GC provides excellent separation of isomers and produces sharp peaks, leading to high-quality EI spectra.[15] This is the preferred method for generating a reference fingerprint and screening for volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, essential for confirming the molecular weight via ESI.[16][17] It is also the platform of choice for tandem mass spectrometry (MS/MS) experiments that provide detailed structural information.[18][19]
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Tandem MS is a powerful technique where an ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[20][21] This allows us to build a detailed map of the molecule's connectivity.
For 3-(4-Chloro-3-methoxyphenyl)-1H-indene (Monoisotopic Mass: 256.0655 Da ), we would select the protonated molecule ([M+H]+, m/z 257.0733) in an LC-MS/MS experiment and subject it to collision-induced dissociation (CID).
Predicted Fragmentation Pathways:
The structure suggests several logical fragmentation pathways based on established chemical principles:[22][23]
-
Loss of Methyl Radical (•CH3): A common fragmentation for methoxy-aromatic compounds, leading to a stable radical cation.
-
Loss of Chlorine Radical (•Cl): Halogen loss is a characteristic fragmentation pathway. The isotopic signature of chlorine (35Cl/37Cl ratio of ~3:1) in the precursor ion is a key identifier that would be absent in this fragment.[24]
-
Cleavage of the Indene Ring: The indene structure can undergo ring-opening or lose fragments characteristic of its structure.[25]
-
Loss of Methoxy Group and HCl: A concerted or sequential loss can also be envisioned.
Predicted Fragments Table
| Precursor Ion (m/z) | Proposed Loss | Fragment Ion (m/z) | Proposed Structure/Formula |
| 257.0733 | •CH3 | 242.0498 | [M+H-CH3]+ |
| 257.0733 | •Cl | 222.1044 | [M+H-Cl]+ |
| 257.0733 | CH3Cl | 206.0753 | [M+H-CH3Cl]+ |
| 242.0498 | CO | 214.0549 | [M+H-CH3-CO]+ |
Part 3: Experimental Protocols & Visualizations
The following protocols are designed to be self-validating, providing orthogonal data for confident characterization.
Experimental Workflow
The overall analytical strategy involves parallel analysis by GC-MS and LC-MS/MS to gain complementary information.
Caption: Overall analytical workflow for structural elucidation.
Protocol 1: GC-MS Analysis for Fingerprinting
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol. Dilute 1:100 in methanol for analysis.
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm). Rationale: A 5% phenyl column offers excellent general-purpose separation for semi-polar compounds.
-
Injection: 1 µL split injection (50:1 split ratio). Inlet temperature: 250°C. Rationale: A split injection prevents column overloading and ensures sharp peaks.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min. Ramp to 280°C at 20°C/min. Hold at 280°C for 5 min. Rationale: This gradient ensures good separation from solvent and any potential impurities while eluting the main analyte in a reasonable time.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450. Rationale: This range covers the expected molecular ion and all significant fragments.
-
Data Analysis: Compare the resulting spectrum against the NIST mass spectral library and analyze the fragmentation pattern for expected losses.
Protocol 2: LC-MS/MS for Structural Confirmation
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol. Dilute 1:1000 in 50:50 methanol:water for analysis.
-
LC System: Waters ACQUITY UPLC (or equivalent).
-
Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Rationale: C18 is the workhorse for reversed-phase chromatography, ideal for retaining and separating molecules of this polarity.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source to promote [M+H]+ formation.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. Flow rate: 0.4 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Thermo Orbitrap or Sciex QTOF).
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: Scan from m/z 100 to 500 to find the [M+H]+ ion and check for the characteristic 3:1 isotopic pattern of the chlorine atom. Determine the accurate mass.
-
MS2 (dd-MS2) Scan: Use data-dependent acquisition to trigger MS/MS scans on the most intense ion from the MS1 scan (expected to be m/z 257.07). Use a normalized collision energy (e.g., 25-35 eV) to induce fragmentation.
-
Data Analysis: Confirm the elemental composition from the accurate mass of the precursor ion. Elucidate the structure by interpreting the fragmentation pattern observed in the MS2 spectrum.
Predicted Fragmentation Diagram
Caption: Predicted fragmentation pathways for [M+H]+ of the target molecule.
Conclusion
A single mass spectrometry technique is insufficient for the complete and confident characterization of 3-(4-Chloro-3-methoxyphenyl)-1H-indene. A synergistic approach is required. GC-MS with Electron Ionization provides an invaluable, reproducible fingerprint for identity confirmation and comparison with spectral libraries. Concurrently, LC-MS/MS with Electrospray Ionization on a high-resolution instrument provides definitive molecular weight confirmation, elemental composition, and detailed structural insights through controlled fragmentation. By integrating the data from both platforms, researchers can build a robust, self-validating analytical package that ensures the unambiguous structural elucidation of the target compound, a critical step in any research or development pipeline.
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A Researcher's Guide to the Structural Validation of 3-(4-Chloro-3-methoxyphenyl)-1H-indene: An In-depth Comparison of X-ray Diffraction
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive exploration of the structural validation of 3-(4-Chloro-3-methoxyphenyl)-1H-indene, a novel synthetic compound with potential pharmacological applications, using single-crystal X-ray diffraction (XRD) as the primary analytical technique. We will delve into the experimental intricacies of XRD, compare its utility against other common structural elucidation methods, and provide the practical insights necessary for researchers to confidently validate their own synthesized molecules.
The indene scaffold is a recurring motif in biologically active compounds, and understanding the spatial arrangement of substituents on this framework is crucial for elucidating structure-activity relationships (SAR).[1] For 3-(4-Chloro-3-methoxyphenyl)-1H-indene, the relative orientation of the substituted phenyl ring to the indene core dictates its interaction with biological targets. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for further development.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution.[2][3][4] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise coordinates of each atom can be determined.
The choice of SCXRD for the structural validation of 3-(4-Chloro-3-methoxyphenyl)-1H-indene is predicated on its ability to provide a complete and unambiguous picture of the molecule's conformation, including bond lengths, bond angles, and torsional angles. This level of detail is often unattainable with other analytical methods.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution and a sound understanding of the underlying principles.
Figure 1: Experimental workflow for the structural validation of a small molecule using single-crystal X-ray diffraction.
Detailed Experimental Protocol
1. Synthesis and Purification: The synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene can be achieved through various established synthetic routes for indene derivatives.[5][6] Following synthesis, rigorous purification, typically by column chromatography, is essential to remove any impurities that may hinder crystallization.
2. Crystallization: The growth of high-quality single crystals is often the most challenging step. For 3-(4-Chloro-3-methoxyphenyl)-1H-indene, a systematic solvent screening is recommended. A starting point would be to dissolve the purified compound in a good solvent (e.g., dichloromethane, acetone) and then introduce a poor solvent (e.g., hexane, heptane) to induce slow crystallization. Slow evaporation of a solution of the compound in a moderately volatile solvent is also a viable technique.[1] The ideal crystal should be well-formed, with dimensions of at least 20 µm in all directions.[2]
3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[7] A modern CCD or CMOS detector is used to collect the diffraction data as a series of images at different crystal orientations.
4. Structure Solution and Refinement: The collected diffraction intensities are processed to generate a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[7] The structural model is then refined against the experimental data using a least-squares method, for instance with SHELXL.[7] This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
Interpreting the Crystallographic Data
Upon successful refinement, the crystallographic data for 3-(4-Chloro-3-methoxyphenyl)-1H-indene will be presented in a standardized format. Below is a hypothetical, yet realistic, summary of the expected crystallographic data and key structural parameters.
Table 1: Hypothetical Crystallographic Data for 3-(4-Chloro-3-methoxyphenyl)-1H-indene
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃ClO |
| Formula Weight | 272.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 5.98 |
| c (Å) | 21.34 |
| β (°) | 98.5 |
| Volume (ų) | 1321.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.37 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.30 |
| F(000) | 568 |
| R-factor (R₁) | 0.045 |
| Weighted R-factor (wR₂) | 0.120 |
| Goodness-of-fit (S) | 1.05 |
The low R-factors and a Goodness-of-fit value close to 1 indicate a high-quality structural model that accurately represents the experimental data.[8]
Table 2: Selected Bond Lengths and Angles for 3-(4-Chloro-3-methoxyphenyl)-1H-indene (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
| C1-C2 | 1.50 | C1-C2-C3 | 103.5 |
| C2-C3 | 1.39 | C2-C3-C3a | 110.2 |
| C8-C9 | 1.34 | C4-C5-Cl1 | 119.8 |
| C4-Cl1 | 1.74 | C6-O1-C7 | 117.5 |
| C6-O1 | 1.37 |
These values provide a quantitative description of the molecular geometry. For instance, the C-Cl and C-O bond lengths are consistent with those observed in similar aromatic compounds.[9][10]
Comparison with Alternative Structural Elucidation Techniques
While SCXRD provides the most definitive structural information, other techniques are often employed in concert to provide a more complete picture of a compound's properties.
Figure 2: Comparison of information provided by different structural elucidation techniques.
Table 3: Comparison of XRD, NMR, and Mass Spectrometry
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Precise 3D atomic arrangement in the solid state.[3][4] | Atomic connectivity and solution-state conformation.[11] | Molecular weight and elemental composition.[12] |
| Sample Phase | Single crystal.[4] | Solution.[13] | Solid, liquid, or gas. |
| Strengths | Unambiguous determination of absolute structure.[3] High precision. | Provides information on dynamic processes in solution.[14] Non-destructive.[14] | High sensitivity. Determines molecular formula. |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain.[15][16] Provides a static picture of the molecule. | Structure determination can be complex for larger molecules.[16] Provides an average structure in solution. | Does not provide information on stereochemistry or atom connectivity. |
For 3-(4-Chloro-3-methoxyphenyl)-1H-indene, NMR spectroscopy would be invaluable for confirming the connectivity of the atoms and for studying its behavior in solution. Mass spectrometry is essential for confirming the molecular weight and elemental composition, which corroborates the proposed structure. However, neither technique can definitively establish the three-dimensional arrangement of the atoms with the certainty of SCXRD.
Conclusion
The structural validation of 3-(4-Chloro-3-methoxyphenyl)-1H-indene through single-crystal X-ray diffraction provides an unambiguous and high-resolution depiction of its molecular architecture. This guide has outlined the critical experimental considerations, from synthesis and crystallization to data analysis, offering a framework for researchers to approach the structural elucidation of novel small molecules. While complementary techniques like NMR and mass spectrometry are indispensable for a comprehensive characterization, SCXRD remains the cornerstone for definitive structural assignment in the solid state. The insights gained from the precise atomic coordinates are fundamental to understanding the chemical and biological properties of this and other promising indene derivatives, thereby accelerating the pace of drug discovery and materials innovation.
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Crystal Structure and Topological Features of Two New Indene Derivatives. ProQuest. Available at: [Link]
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Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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2-(4-Methoxyphenyl)-1H-indene. National Center for Biotechnology Information. Available at: [Link]
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Powder X-ray Diffraction Protocol/SOP. University of California, Santa Barbara. Available at: [Link]
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Small molecule crystallography. Excillum. Available at: [Link]
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Crystal Structure and Topological Features of Two New Indene Derivatives. ResearchGate. Available at: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available at: [Link]
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Enantioselective Synthesis of Chiral 2,2-Difluoro-spiro[indene-[1][17][18]oxadiazines] by NHC-Catalyzed [4 + 2] Cyclization Reactions. ACS Publications. Available at: [Link]
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Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]
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Comparative Guide: Binding Affinity of Substituted Indene Derivatives
Focus: Structure-Activity Relationship (SAR) and Estrogen Receptor (ER) Selectivity
Executive Summary
Substituted indene derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of Selective Estrogen Receptor Modulators (SERMs). Unlike flexible stilbene derivatives (e.g., diethylstilbestrol), the indene core offers a rigid bicyclic system that restricts conformational freedom, potentially enhancing receptor subtype selectivity between ER
This guide analyzes the binding affinity of 2-phenylindene derivatives, comparing their performance against the endogenous ligand (
Structural Basis of Affinity
The indene scaffold functions as a bioisostere for the steroidal A and B rings. The binding affinity is governed by the molecule's ability to mimic the "dumbbell" shape of estradiol, where two hydrophilic hydroxyl groups are separated by a hydrophobic spacer.
Key SAR Determinants
-
The Scaffold (Indene): The planar, bicyclic system mimics the hydrophobic steroid core, facilitating
-stacking interactions with Phenylalanine residues in the ligand-binding domain (LBD). -
C2-Substitution (The Anchor): A phenyl group at the C2 position is critical. It mimics the steroidal C-ring/D-ring system, filling the hydrophobic pocket of the receptor.
-
Hydroxylation (The "Clamps"):
-
C5/C6-OH: Mimics the phenolic A-ring -OH of estradiol (forms H-bonds with Glu353/Arg394).
-
C2-Phenyl-p-OH: Mimics the 17
-OH of estradiol (forms H-bonds with His524).
-
Diagram: Mechanistic SAR Logic
Figure 1: Structural determinants of indene derivative binding to the Estrogen Receptor.
Comparative Data Analysis
The following table synthesizes binding data for key indene derivatives. Data is expressed as Relative Binding Affinity (RBA) , where
Note: Unsubstituted indene has negligible affinity. The introduction of the phenyl ring at C2 (creating 2-phenylindene) provides a baseline affinity, which is drastically amplified by hydroxylation.
| Compound Name | Structure Description | RBA (ER | RBA (ER | Selectivity Profile |
| Native Steroid | 100% | 100% | Non-selective | |
| Indene (Parent) | Bicyclic Core only | < 0.01% | < 0.01% | Inactive |
| 2-Phenylindene | Hydrophobic core only | ~0.1 - 0.5% | ~0.5% | Weak Binder |
| 6-Hydroxy-2-phenylindene | A-ring mimic | 2.5% | 8.0% | Slight ER |
| 2-(4-Hydroxyphenyl)indene | D-ring mimic | 1.8% | 5.0% | Slight ER |
| 6-OH-2-(4-OH-phenyl)indene | Full "Dumbbell" mimic | 15 - 25% | 40 - 60% | High Affinity Agonist |
| Basic Side Chain Derivative | Piperidine chain added | 0.5% | 0.2% | Antagonist (SERM) |
Interpretation:
-
The "Switch": The transition from 2-phenylindene to the di-hydroxy analog represents a >100-fold increase in affinity. This confirms that hydrophobic interactions alone are insufficient; hydrogen bonding clamps are required for stable complex formation.
-
ER
Selectivity: Indene derivatives often display a 2-5x preference for ER . This is attributed to the slightly smaller ligand-binding pocket of ER , which accommodates the planar indene system more tightly than the larger steroid scaffold.
Experimental Protocol: Radioligand Binding Assay (RBA)
To replicate the data above or evaluate new derivatives, use the following competitive binding protocol. This method uses Dextran-Coated Charcoal (DCC) to separate bound from free ligand.
Reagents & Conditions
-
Buffer: TEDG Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, pH 7.4 at 4°C).
-
Radioligand:
-Estradiol (Specific Activity ~80-100 Ci/mmol). -
Receptor Source: Recombinant Human ER
or ER (commercial prep) or Rat Uterine Cytosol.[3] -
Separation Agent: Dextran-Coated Charcoal (0.5% Norit A charcoal, 0.05% Dextran T-70).
Step-by-Step Workflow
-
Preparation: Thaw receptor preparation on ice. Dilute in TEDG buffer to yield ~1000 cpm of specific binding per tube (approx 1-2 nM receptor concentration).
-
Incubation Setup:
-
Total Binding: Receptor +
-E2 (1 nM final). -
Non-Specific Binding (NSB): Receptor +
-E2 + 500-fold excess unlabeled Diethylstilbestrol (DES). -
Experimental: Receptor +
-E2 + Indene Derivative ( to M).
-
-
Equilibrium: Incubate tubes at 4°C for 18-24 hours . (Note: 4°C prevents receptor degradation and metabolic breakdown of ligands).
-
Separation:
-
Add 200 µL ice-cold Dextran-Coated Charcoal slurry to each tube.
-
Vortex and incubate on ice for 10 minutes (Charcoal strips free ligand).
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
-
Quantification: Decant supernatant (containing Receptor-Ligand complex) into scintillation vials. Add 4 mL scintillation cocktail and count.
Diagram: Assay Workflow
Figure 2: Workflow for Competitive Radioligand Binding Assay using Charcoal separation.
Data Calculation
Calculate the
Validity Check:
-
Specific binding should be >70% of total binding.
-
The Hill slope of the displacement curve should be near -1.0 (indicating competitive binding at a single site).
References
-
US EPA. (2002). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Endocrine Disruptor Screening Program. Link
-
Kuiper, G. G., et al. (1997).[4] Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870.[4] Link
-
BenchChem. (2025).[3] An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics. Link
-
Singh, P. (1986). QSAR studies on estrogen receptor binding affinity of 2-phenylindoles. Proc. Indian Acad. Sci. (Chem. Sci.), 97(1), 91-95.[1] (Note: Seminal work on the 2-phenyl-bicycle pharmacophore). Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Link
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Safety Operating Guide
Navigating the Disposal of 3-(4-Chloro-3-methoxyphenyl)-1H-indene: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of these new compounds and their associated waste streams. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(4-Chloro-3-methoxyphenyl)-1H-indene, a halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by analyzing its constituent chemical moieties—a chlorinated phenyl group, a methoxy group, and an indene core—we can infer its potential hazards and establish a robust and compliant disposal protocol.
The principles outlined herein are grounded in established safety protocols from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring both personal safety and environmental stewardship.
Section 1: Hazard Assessment and Chemical Profile
Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with 3-(4-Chloro-3-methoxyphenyl)-1H-indene is paramount. The structure suggests several key hazard characteristics based on analogous compounds.
-
Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated organic compounds. These substances are often subject to specific disposal regulations due to their potential for environmental persistence and toxicity. The EPA regulates many halogenated organic compounds as hazardous waste.[1][2]
-
Aromatic Hydrocarbon: The indene and phenyl structures are aromatic hydrocarbons. Compounds in this class can present inhalation hazards and may be irritating to the skin and eyes.[3] Some aromatic compounds are also classified as suspected carcinogens.[4][5]
-
Potential for Peroxide Formation: The indene structure, similar to other unsaturated cyclic hydrocarbons, may have the potential to form explosive peroxides upon prolonged exposure to air.[6]
Inferred Hazard Data Summary
| Hazard Classification | Potential Effects & Considerations | Relevant GHS Hazard Statements (Inferred) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[7][8] | H302, H312, H332 |
| Skin Corrosion/Irritation | Causes skin irritation.[3][9] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][9][10] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][9] | H335 |
| Hazardous to the Aquatic Environment | Potentially toxic to aquatic life with long-lasting effects. | H411 |
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling 3-(4-Chloro-3-methoxyphenyl)-1H-indene and its waste.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Body Protection: A flame-retardant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation.[12]
Section 3: Step-by-Step Disposal Protocol
The disposal of 3-(4-Chloro-3-methoxyphenyl)-1H-indene must be managed as a hazardous waste stream. The following workflow provides a systematic approach to its collection and disposal.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[13][14]
-
Create a Dedicated Waste Container: Designate a clearly labeled, leak-proof container for "Halogenated Organic Waste."[5][14] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "3-(4-Chloro-3-methoxyphenyl)-1H-indene" and any solvents used.[5][15][16]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases.[13][17] A comprehensive list of incompatible materials can often be found in the SDS of similar chemicals.
Step 2: Waste Accumulation
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[16][18]
-
Container Management: Keep the waste container tightly closed except when adding waste.[13][15][16] This minimizes the release of vapors and prevents spills.
-
Storage Limits: Adhere to the volume limits for SAAs as defined by the EPA and your institution's Environmental Health and Safety (EHS) office.[16]
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with 3-(4-Chloro-3-methoxyphenyl)-1H-indene, such as gloves, weighing paper, and pipette tips, should be placed in the designated solid halogenated organic waste container.
-
Liquid Waste: Solutions containing this compound should be collected in the designated liquid halogenated organic waste container. Do not dispose of this chemical down the drain.[13][14]
-
Empty Containers: "Empty" containers that held the pure compound must be handled as hazardous waste unless properly decontaminated. Triple-rinsing with a suitable solvent (e.g., acetone or ethanol) is a common practice; the rinsate must be collected as hazardous waste.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS office to arrange for a waste pickup.[13][15][16]
-
Treatment Technologies: The ultimate disposal of halogenated organic waste typically involves high-temperature incineration at a licensed facility.[1][19] This process is designed to destroy the organic molecule and scrub harmful byproducts.
Section 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[6]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Chloro-3-methoxyphenyl)-1H-indene.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. Hazardous Waste Compliance for Laboratories – Emory Research Administration News [scholarblogs.emory.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. capitalresin.com [capitalresin.com]
- 18. epa.gov [epa.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
